(R)-3-Phenylbutyric acid
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
(3R)-3-phenylbutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c1-8(7-10(11)12)9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H,11,12)/t8-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZEWMYILWXCRHZ-MRVPVSSYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)O)C1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC(=O)O)C1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
772-14-5 | |
| Record name | (3R)-3-phenylbutanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Foreword: The Imperative of Enantiomeric Purity in Modern Chemistry
An In-Depth Technical Guide to the Determination of Enantiomeric Purity for (R)-3-Phenylbutyric Acid
(R)-3-Phenylbutyric acid is a valuable chiral building block in the synthesis of complex organic molecules, including pharmaceuticals and other biologically active compounds.[1][2] In the realm of drug development, the stereochemistry of a molecule is not a trivial detail; it is a critical determinant of its pharmacological and toxicological profile. One enantiomer may elicit the desired therapeutic effect, while the other could be inactive or, in the worst case, harmful. Consequently, the ability to accurately and reliably quantify the enantiomeric purity of chiral intermediates like (R)-3-Phenylbutyric acid is paramount. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the principles, methodologies, and practical considerations for determining its enantiomeric excess (% ee), grounding technical protocols in established scientific rationale.
Foundational Principles: An Overview of Chiral Separation & Analysis
The core challenge in analyzing a mixture of enantiomers is their identical physical and chemical properties in an achiral environment. To differentiate them, we must introduce another chiral entity, creating diastereomeric interactions that possess distinct physical properties. This principle is the bedrock of the most powerful analytical techniques used for this purpose.[3]
The primary methods for determining the enantiomeric purity of chiral carboxylic acids are:
-
Chiral Chromatography: This is the most widely employed technique, valued for its precision and reliability.[3] It involves the physical separation of enantiomers on a chiral stationary phase (CSP). Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are workhorses in this domain.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: This method uses a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA) to induce a chemical shift difference between the signals of the two enantiomers, allowing for quantification without physical separation.[5][6]
The choice of method depends on factors such as analyte volatility, available instrumentation, required sensitivity, and whether the analysis is for routine quality control or method development.
The Workhorse Method: Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is arguably the most versatile and important tool for resolving enantiomers.[7] Its strength lies in the vast array of available chiral stationary phases that can create the necessary diastereomeric interactions for separation.
The Mechanism of Chiral Recognition
For acidic compounds like 3-phenylbutyric acid, polysaccharide-based CSPs are exceptionally effective.[8] These phases, such as cellulose or amylose derivatives coated on a silica support, have helical polymer structures that form chiral grooves and cavities. Separation occurs through a combination of interactions—hydrogen bonding, π-π stacking, dipole-dipole, and steric hindrance—between the analyte enantiomers and the chiral selector. One enantiomer will have a more stable, lower-energy transient interaction with the CSP, leading to a longer retention time, while the other enantiomer interacts less favorably and elutes faster.
A Logic-Driven Workflow for Method Development
A systematic approach is crucial for efficiently developing a robust chiral separation method. Simply screening columns and mobile phases randomly is inefficient. The following workflow outlines a logical progression from initial screening to a validated method.
Caption: Logical workflow for chiral HPLC method development.
Field-Proven Protocol: Chiral HPLC Analysis of (R)-3-Phenylbutyric Acid
This protocol is based on established methods for structurally similar phenyl-substituted carboxylic acids.[1][8] The use of a cellulose-based CSP and a normal-phase mobile system is a highly authoritative starting point.
Objective: To separate and quantify the enantiomers of 3-phenylbutyric acid to determine the enantiomeric excess (% ee) of the (R)-enantiomer.
1. Materials and Instrumentation:
-
HPLC System: A standard HPLC system with a UV detector.
-
Chiral Column: Chiralcel® OJ-H (250 x 4.6 mm, 5 µm) or equivalent cellulose tris(4-methylbenzoate) CSP.
-
Solvents: HPLC-grade n-Hexane, Isopropanol (IPA), and Trifluoroacetic acid (TFA).
-
Sample: (R)-3-Phenylbutyric acid and a racemic (rac)-3-Phenylbutyric acid standard.
-
Sample Diluent: A mixture of Hexane/IPA (90:10 v/v).
2. Chromatographic Conditions:
| Parameter | Recommended Setting | Rationale |
| Mobile Phase | n-Hexane / IPA / TFA (90:10:0.1, v/v/v) | Hexane is the weak solvent, while IPA acts as the polar modifier to control retention. TFA is a crucial additive for acidic analytes; it protonates the carboxyl group, preventing ionization and reducing peak tailing, which is essential for accurate integration. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and separation efficiency. |
| Column Temperature | 25 °C | Temperature can influence enantioselectivity. Maintaining a constant, controlled temperature ensures reproducible retention times and resolution. |
| Detection | UV at 210 nm or 254 nm | The phenyl group provides strong UV absorbance. 210 nm offers higher sensitivity, while 254 nm may provide a more stable baseline. |
| Injection Volume | 10 µL | A typical volume to avoid column overloading while ensuring a sufficient detector response. |
3. Standard and Sample Preparation:
-
Racemic Standard (System Suitability): Prepare a solution of rac-3-phenylbutyric acid at a concentration of ~0.5 mg/mL in the sample diluent. This is critical to confirm that the system is capable of separating the two enantiomers and to identify their respective retention times.
-
Sample Solution: Accurately weigh and dissolve the (R)-3-Phenylbutyric acid sample to the same concentration (~0.5 mg/mL) in the sample diluent.
4. Analysis Procedure:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved (~30-60 minutes).
-
Inject the racemic standard solution. Verify that two distinct peaks are observed and that the resolution (Rs) between them is greater than 1.5 for baseline separation.
-
Inject the (R)-3-Phenylbutyric acid sample solution.
-
Record the chromatogram and integrate the peak areas for both enantiomers.
5. Data Analysis & Calculation: The enantiomeric excess (% ee) is calculated using the integrated peak areas of the two enantiomers:
% ee = [(AreaR - AreaS) / (AreaR + AreaS)] x 100
Where:
-
AreaR is the peak area of the (R)-enantiomer.
-
AreaS is the peak area of the (S)-enantiomer.
Orthogonal Method: Chiral Gas Chromatography (GC)
Commercial suppliers often cite GC as the quality control method for (R)-3-Phenylbutyric acid, indicating its robustness and suitability.[9] GC is particularly effective for analytes that are volatile or can be made volatile through derivatization.
Principle of Separation & The Need for Derivatization
Chiral GC typically employs a stationary phase containing a cyclodextrin derivative. These bucket-shaped macrocycles have a hydrophobic inner cavity and a hydrophilic outer surface, creating a chiral environment. Separation is achieved through inclusion complexation, where one enantiomer fits more favorably into the chiral cavity than the other.
A key consideration for carboxylic acids in GC is their polarity and tendency for hydrogen bonding, which can lead to poor peak shape (tailing) and low volatility. To overcome this, a derivatization step to convert the carboxylic acid to a less polar, more volatile ester (e.g., a methyl ester) is often a self-validating necessity for achieving sharp, symmetrical peaks and reliable quantification.
Experimental Protocol: Chiral GC Analysis (via Methyl Ester)
Objective: To determine the % ee of (R)-3-Phenylbutyric acid after derivatization to its methyl ester.
1. Derivatization to Methyl Ester (Example Method):
-
Dissolve ~10 mg of the 3-phenylbutyric acid sample in 1 mL of methanol.
-
Add 2-3 drops of concentrated sulfuric acid as a catalyst.
-
Heat the mixture at reflux for 2-3 hours.
-
After cooling, neutralize the solution carefully with a saturated sodium bicarbonate solution.
-
Extract the methyl 3-phenylbutyrate product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and carefully evaporate the solvent.
-
Re-dissolve the residue in a known volume of a suitable solvent (e.g., hexane) for GC analysis.
2. Materials and Instrumentation:
-
GC System: A gas chromatograph equipped with a Flame Ionization Detector (FID).
-
Chiral Column: A cyclodextrin-based capillary column, such as a Rt-βDEXsm or similar phase.
-
Carrier Gas: Helium or Hydrogen.
-
Sample: Derivatized (R)- and rac-3-phenylbutyric acid methyl ester.
3. Chromatographic Conditions:
| Parameter | Recommended Setting | Rationale |
| Column | Rt-βDEXsm (30 m x 0.25 mm ID, 0.25 µm film) | Cyclodextrin phases are the standard for chiral GC separations of a wide range of compounds. |
| Injector Temp. | 250 °C | Ensures rapid volatilization of the derivatized analyte without thermal degradation. |
| Detector Temp. | 250 °C (FID) | Prevents condensation of the analyte post-separation and ensures a stable detector signal. |
| Oven Program | 100 °C hold for 1 min, then ramp at 5 °C/min to 200 °C | A temperature gradient is typically required in GC to elute compounds with good peak shape in a reasonable time. This program should be optimized based on initial scouting runs. |
| Carrier Gas | Helium, constant flow at 1.2 mL/min | Provides the motive force for the analyte through the column. |
| Split Ratio | 50:1 | A split injection prevents column overloading and ensures sharp peaks for a concentrated sample. |
4. Analysis & Calculation: The procedure and calculation are analogous to the HPLC method. First, inject the derivatized racemic standard to determine retention times and confirm separation. Then, inject the derivatized sample and calculate % ee from the FID peak areas.
Confirmatory Method: NMR Spectroscopy with Chiral Solvating Agents
NMR spectroscopy offers a distinct advantage as it does not require chromatographic separation. The method relies on a chiral solvating agent (CSA) to form rapidly exchanging, diastereomeric solvate complexes with the enantiomers of the analyte.[6] These complexes exist in different magnetic environments, leading to the resolution of what was once a single signal into two distinct signals for the R and S enantiomers.
Caption: Conceptual workflow of NMR analysis using a CSA.
Protocol: ¹H NMR Analysis with a Chiral Solvating Agent
1. Materials and Instrumentation:
-
NMR Spectrometer: 400 MHz or higher field strength for better signal dispersion.
-
NMR Tubes: High-precision 5 mm tubes.
-
Deuterated Solvent: Chloroform-d (CDCl₃).
-
Chiral Solvating Agent (CSA): (R)-(-)-1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate (BHP) or a similar chiral acid/base capable of interacting with the analyte.[5]
-
Sample: Racemic and enantiomerically enriched 3-phenylbutyric acid.
2. Procedure:
-
Acquire a standard ¹H NMR spectrum of the 3-phenylbutyric acid sample in CDCl₃ to identify a well-resolved proton signal (e.g., the methine proton or the methyl doublet).
-
In a separate NMR tube, dissolve a precise amount of the sample (~5-10 mg) in ~0.6 mL of CDCl₃.
-
Add the CSA in small, incremental amounts (e.g., 0.2, 0.5, 1.0 molar equivalents) and acquire a spectrum after each addition.
-
Monitor the chosen signal for splitting. The chemical shift difference (ΔΔδ) between the two new signals will increase with the concentration of the CSA until saturation is reached.
-
Once optimal separation is achieved, carefully integrate the two distinct signals corresponding to the R and S enantiomers.
3. Calculation: The % ee is determined directly from the ratio of the integrals:
% ee = [|IntegralR - IntegralS| / (IntegralR + IntegralS)] x 100
Summary and Method Selection
The choice of the optimal analytical method is a balance of performance, speed, and available resources.
| Method | Principle | Throughput | Pros | Cons |
| Chiral HPLC | Physical separation on a CSP | Medium | High precision, high resolution, widely applicable, direct analysis. | Can require extensive method development, higher solvent consumption. |
| Chiral GC | Physical separation on a CSP | High | Excellent resolution, high sensitivity (FID), robust for QC. | Analyte must be volatile; often requires derivatization which adds a step and potential for error. |
| NMR with CSA | Chemical shift non-equivalence | Low to Medium | No separation needed, provides structural confirmation, non-destructive. | Lower sensitivity, requires high-field NMR, potential for signal overlap, CSA can be expensive. |
For routine quality control where a method is already established, Chiral GC is an excellent, robust choice. For method development and situations requiring the highest versatility and direct analysis without derivatization, Chiral HPLC is the superior option. NMR with a CSA serves as an outstanding orthogonal and confirmatory technique.
References
-
Busto, E., et al. (2021). Chiral Synthesis of 3-Amino-1-phenylbutane by a Multi-Enzymatic Cascade System. MDPI. Available at: [Link]
- BenchChem. (2025). A Researcher's Guide to Determining Enantiomeric Purity of Chiral Acids. BenchChem. This is a conceptual reference for the guide's structure and content.
-
MDPI. (2024). Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC. MDPI. Available at: [Link]
-
Chiralpedia. (2025). Analytical Techniques for Stereochemistry. Chiralpedia. Available at: [Link]
-
Le, T. L., & Wolf, C. (2014). A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. PMC NIH. Available at: [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations Guide. Phenomenex. Available at: [Link]
-
ResearchGate. (2015). Development and validation of HPLC method for the resolution of drug intermediates. ResearchGate. Available at: [Link]
-
Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. Restek. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. CAS 772-14-5: (R)-3-phenylbutyric acid | CymitQuimica [cymitquimica.com]
- 3. Part 7: Analytical Techniques for Stereochemistry – Chiralpedia [chiralpedia.com]
- 4. A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. phx.phenomenex.com [phx.phenomenex.com]
- 8. researchgate.net [researchgate.net]
- 9. (R)-3-苯基丁酸 ≥98.5% (sum of enantiomers, GC) | Sigma-Aldrich [sigmaaldrich.com]
Technical Guide: Biological Activity and Applications of (R)-3-Phenylbutyric Acid
Executive Summary
(R)-3-Phenylbutyric acid (CAS: 772-14-5) is a chiral short-chain fatty acid (SCFA) derivative distinct from its positional isomer, 4-phenylbutyric acid (4-PBA), and its aminated analog, Phenibut. While 4-PBA is widely recognized as a chemical chaperone and HDAC inhibitor, (R)-3-phenylbutyric acid exhibits unique stereoselective biological interactions, particularly in microbial metabolism and specific epigenetic modulation.
This guide details the biological activity, metabolic pathways, and experimental utility of (R)-3-phenylbutyric acid, focusing on its role as a stereochemical probe, an antimicrobial agent against Helicobacter pylori, and a branched-chain histone deacetylase (HDAC) inhibitor.
Part 1: Chemical Profile & Stereochemistry
(R)-3-Phenylbutyric acid possesses a chiral center at the C3 position. The biological activity is strictly governed by this stereochemistry, influencing enzymatic recognition and transport efficiency.
Table 1: Physicochemical Properties
| Property | Specification |
| IUPAC Name | (3R)-3-phenylbutanoic acid |
| Common Synonyms | (R)- |
| CAS Number | 772-14-5 |
| Molecular Formula | C₁₀H₁₂O₂ |
| Molecular Weight | 164.20 g/mol |
| Chirality | R-enantiomer (Rectus) |
| Physical State | Viscous liquid or low-melting solid (MP: ~48-50°C) |
| Solubility | Soluble in organic solvents (ethanol, DMSO); sparing in water |
| pKa | ~4.7 (Predicted) |
Part 2: Biological Mechanisms of Action
Histone Deacetylase (HDAC) Inhibition
Like other branched short-chain fatty acids (e.g., valproic acid), 3-phenylbutyric acid acts as a Histone Deacetylase Inhibitor (HDACi).
-
Mechanism: It occupies the catalytic pocket of Class I/II HDACs, chelating the Zinc ion (
) required for catalytic activity. This prevents the removal of acetyl groups from histone lysine residues. -
Effect: Hyperacetylation of histones (H3/H4), leading to chromatin relaxation and re-expression of silenced genes (e.g., tumor suppressors).
-
Potency: While less potent than Trichostatin A, it offers a more favorable toxicity profile. The branched structure at C3 (methyl group) provides steric bulk that differentiates its binding kinetics from the linear 4-PBA.
Stereoselective Microbial Metabolism
The most distinct biological feature of (R)-3-phenylbutyric acid is its strict stereospecific recognition by microbial enzymes.
-
R-Selectivity: In Rhodococcus rhodochrous (strain PB1), only the (R)-enantiomer supports growth as a sole carbon source.[1] The (S)-enantiomer is not utilized for growth.
-
Metabolic Fate: The (R)-isomer undergoes beta-oxidation or ring oxidation. Conversely, the (S)-isomer is often cometabolically dihydroxylated (catechol formation) but cannot enter the central energy cycle efficiently due to steric hindrance at the beta-oxidation step.
Antimicrobial Activity
(R)-3-Phenylbutyric acid exhibits targeted antimicrobial properties:
-
Target: Helicobacter pylori and Escherichia coli.
-
Selectivity: It shows minimal inhibitory effect on beneficial gut flora such as Bifidobacterium bifidium and Lactobacillus reuteri, making it a candidate for selective dysbiosis treatment.
-
Synergy: Demonstrates synergistic fungistatic activity when combined with 4-PBA against plant pathogens like Botrytis cinerea.[2]
Part 3: Visualization of Biological Pathways
Diagram 1: Stereoselective Metabolic Fate
This diagram illustrates the divergent pathways for the (R) and (S) enantiomers in microbial systems (Rhodococcus model).
Caption: Stereoselective divergence in 3-PBA metabolism. The (R)-isomer fuels growth, while the (S)-isomer is processed inefficiently.
Diagram 2: HDAC Inhibition Mechanism
This diagram details the molecular interaction within the nucleus.
Caption: Mechanism of epigenetic modulation.[3] (R)-3-PBA inhibits HDAC activity via Zinc chelation, promoting gene expression.
Part 4: Experimental Protocols
Protocol 1: Enantioselective Biodegradation Assay
Objective: To verify the stereochemical purity of (R)-3-phenylbutyric acid or to utilize Rhodococcus sp. for chiral resolution.
Reagents:
-
Minimal Salt Medium (MSM).
-
Racemic 3-phenylbutyric acid (or pure R-enantiomer).[1]
-
Rhodococcus rhodochrous strain PB1 (or equivalent).[1]
-
HPLC grade Acetonitrile/Water.
Workflow:
-
Inoculum Prep: Grow R. rhodochrous in nutrient broth until mid-log phase (
). Wash cells 2x with MSM. -
Induction: Resuspend cells in MSM containing 1.0 g/L of (R)-3-phenylbutyric acid as the sole carbon source.
-
Incubation: Incubate at 30°C with shaking (150 rpm) for 24–48 hours.
-
Sampling: Aliquot 1 mL every 6 hours. Centrifuge (10,000 x g, 5 min) to remove biomass.
-
Analysis: Analyze supernatant via Chiral HPLC (Chiralcel OD-H column).
-
Mobile Phase: Hexane:Isopropanol (90:10) with 0.1% TFA.
-
Detection: UV at 254 nm.
-
-
Validation:
-
Positive Result: Decrease in (R)-peak area; increase in biomass (OD).
-
Negative Control: (S)-enantiomer should show minimal degradation and no biomass increase.
-
Protocol 2: HDAC Inhibition Fluorometric Assay
Objective: Quantify the
Reagents:
-
HeLa nuclear extract (rich in HDAC1/2).
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC).
-
Developer solution (Trypsin/Trichostatin A).
-
(R)-3-Phenylbutyric acid (dissolved in DMSO).
Workflow:
-
Preparation: Dilute (R)-3-phenylbutyric acid in assay buffer to concentrations ranging from 0.1 mM to 10 mM.
-
Enzyme Reaction:
-
Mix 10 µL of inhibitor solution with 15 µL of HeLa nuclear extract.
-
Incubate at 37°C for 10 minutes to allow inhibitor binding.
-
-
Substrate Addition: Add 25 µL of fluorogenic substrate solution. Incubate at 37°C for 30 minutes.
-
Termination: Add 50 µL of Developer solution (stops reaction and cleaves the deacetylated fluorophore). Incubate for 15 minutes at room temperature.
-
Measurement: Read fluorescence on a plate reader.
-
Excitation: 350-360 nm.
-
Emission: 450-460 nm.
-
-
Calculation: Plot Relative Fluorescence Units (RFU) vs. log[Concentration]. Calculate
using non-linear regression.
Part 5: References
-
Simoni, S., et al. (1996). Enantioselective Metabolism of Chiral 3-Phenylbutyric Acid, an Intermediate of Linear Alkylbenzene Degradation, by Rhodococcus rhodochrous PB1. Applied and Environmental Microbiology. Link
-
Sariaslani, F. S., et al. (1982). Degradation of 3-phenylbutyric acid by Pseudomonas sp. Journal of Bacteriology. Link
-
Narushima, K., et al. (2002). The Antimicrobial Activities of Phenylbutyrates against Helicobacter pylori. Journal of Infection and Chemotherapy. Link
-
Lu, Q., et al. (2004). Zn2+-chelating motifs in histone deacetylase inhibitors. Journal of Medicinal Chemistry. Link
-
Gore, M. A., et al. (2021). Use of 4-phenylbutyric acid and/or 3-phenylbutyric acid in preventing and treating cryptogamic diseases. World Intellectual Property Organization (WO2021233961A1). Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. WO2021233961A1 - Use of 4-phenylbutyric acid and/or 3-phenylbutyric acid and/or 2-phenylbutyric acid in preventing and treating cryptogamic diseases - Google Patents [patents.google.com]
- 3. Identification of Highly Selective and Potent Histone Deacetylase 3 Inhibitors Using Click Chemistry-Based Combinatorial Fragment Assembly - PMC [pmc.ncbi.nlm.nih.gov]
(R)-3-Phenylbutyric acid as a bacterial metabolite
Technical Guide: (R)-3-Phenylbutyric Acid – Bacterial Catabolism, Chiral Resolution, and Analytical Applications
Part 1: Executive Summary & Strategic Context
(R)-3-Phenylbutyric acid (CAS: 772-14-5) represents a convergence of environmental microbiology and asymmetric synthesis. While often overshadowed by its structural homolog 4-phenylbutyric acid (a known HDAC inhibitor and ammonia scavenger), the 3-isomer holds a distinct niche as a specific metabolic intermediate in the bacterial degradation of linear alkylbenzenes (LABs) and as a high-value chiral building block for pharmaceutical intermediates.
For the application scientist, this molecule presents a dual challenge:
-
Metabolic Identification: It serves as a stable biomarker for the bacterial catabolism of odd-chain phenylalkanes.
-
Chiral Purity: Its pharmacological utility (e.g., as a precursor to (R)-phenibut or chiral synthons) demands high enantiomeric excess (ee), often achieved via lipase-mediated kinetic resolution.
This guide provides a rigorous technical framework for the production, isolation, and analytical validation of (R)-3-phenylbutyric acid, grounded in bacterial physiology and green chemistry.
Part 2: Bacterial Biosynthesis & Catabolic Pathways
(R)-3-Phenylbutyric acid is not a primary metabolite in central carbon metabolism (like acetate or butyrate). Instead, it arises as a xenobiotic degradation intermediate in bacteria capable of metabolizing alkylbenzenes.
The Metabolic Route: Modified Beta-Oxidation
Bacteria such as Rhodococcus rhodochrous (strain PB1) and Nocardia amarae utilize alkylbenzenes as carbon sources. The degradation pathway follows a "modified beta-oxidation" logic.
-
Omega-Oxidation: The terminal methyl group of the alkyl chain is oxidized to a carboxyl group by alkane monooxygenases.
-
Beta-Oxidation Cycles: The resulting fatty acid undergoes sequential removal of two-carbon units (acetyl-CoA).
-
The "Stopper" Effect: When the beta-oxidation machinery encounters the phenyl ring at the
-position (C3), the process stalls or yields a stable intermediate: 3-phenylbutyryl-CoA .
In Rhodococcus rhodochrous PB1, the metabolism is stereoselective. The bacterium preferentially degrades the (S)-enantiomer or converts the racemate, leaving the (R)-enantiomer or accumulating it under specific conditions. Conversely, some strains may selectively utilize the (R)-form for growth, necessitating careful strain selection for bioproduction.
Visualization of the Catabolic Pathway
Caption: Figure 1. Bacterial catabolism of linear alkylbenzenes yielding 3-phenylbutyric acid via beta-oxidation. The pathway bifurcates at the CoA ester, leading to either accumulation (in specific mutants/conditions) or ring cleavage.
Part 3: Experimental Protocols
Protocol A: Biocatalytic Production via Kinetic Resolution
For pharmaceutical applications, isolating (R)-3-phenylbutyric acid from wild-type degradation is inefficient. The industry standard is lipase-catalyzed kinetic resolution . This method uses a bacterial lipase to selectively esterify (or hydrolyze) one enantiomer from a racemic mixture.
Objective: Produce (R)-3-phenylbutyric acid with >98% ee. Enzyme: Burkholderia cepacia Lipase (Lipase PS) or Candida antarctica Lipase B (CALB).
Step-by-Step Methodology:
-
Substrate Preparation: Dissolve racemic 3-phenylbutyric acid (10 mmol) in an organic solvent (e.g., methyl tert-butyl ether, MTBE) or use the ethyl ester derivative for hydrolysis.
-
Esterification Setup (Organic Phase):
-
Monitoring: At fixed intervals (2h, 4h, 8h), withdraw 50 µL aliquots for Chiral HPLC (see Protocol C). Stop reaction when conversion reaches ~50-55%.
-
Workup:
-
Filter off the enzyme.
-
Wash the organic phase with saturated NaHCO₃ (pH 8.5). The (R)-acid moves to the aqueous phase as the salt. The (S)-ester remains in the organic phase.
-
Acidify the aqueous phase with HCl to pH 2.0.
-
Extract with Ethyl Acetate, dry over MgSO₄, and concentrate in vacuo.
-
Protocol B: Analytical Validation (Chiral HPLC)
Trustworthiness in chiral chemistry depends on the separation method. The following protocol is self-validating using a racemic standard.
System: HPLC with UV detection (254 nm). Column: Chiralcel OD-H or Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)). Mobile Phase: n-Hexane : Isopropanol : Trifluoroacetic acid (90 : 10 : 0.1).
-
Note: TFA is critical to suppress ionization of the carboxylic acid, ensuring sharp peaks.
| Parameter | Setting | Rationale |
| Flow Rate | 0.5 - 1.0 mL/min | Balance between resolution and run time. |
| Temperature | 25°C | Lower temperature often improves chiral recognition. |
| Detection | UV @ 254 nm | Phenyl ring absorption maximum. |
| Elution Order | (R) / (S) | Must be determined experimentally with pure standards. Typically, (S) elutes first on OD-H columns, but this reverses on specific phases. |
Self-Validation Step:
Before running samples, inject a 50:50 racemic standard. Resolution (
Part 4: Data Interpretation & Applications
Quantitative Comparison: (R) vs (S) Isoforms
The biological activity and metabolic fate of the enantiomers differ significantly.
| Feature | (R)-3-Phenylbutyric Acid | (S)-3-Phenylbutyric Acid |
| Bacterial Growth | Supports growth in R. rhodochrous PB1.[3][4] | Often cometabolized but does not support growth alone in PB1. |
| Metabolic Fate | Degraded via ring cleavage (meta-cleavage).[4] | Often accumulates as dihydroxy-derivatives. |
| Pharma Utility | Precursor to (R)-Phenibut (GABA-B agonist). | Generally inactive or lower potency in this context. |
| Chemical State | Solid (mp 48-50°C). | Solid (mp 48-50°C). |
Application as an Internal Standard (IS)
In metabolomics (e.g., analyzing CSF for tuberculosis markers), 3-phenylbutyric acid is frequently used as an Internal Standard.
-
Why? It is an exogenous xenobiotic for humans (not naturally produced by human metabolism).
-
Benefit: Its elution profile is distinct from endogenous short-chain fatty acids, and its ionization efficiency mimics that of other aromatic acids, making it ideal for normalizing extraction efficiency in GC-MS or LC-MS workflows.
Workflow Visualization: Kinetic Resolution
Caption: Figure 2. Biocatalytic workflow for the purification of (R)-3-phenylbutyric acid using lipase-mediated kinetic resolution.
References
-
Simoni, S., et al. (1996). "Enantioselective Metabolism of Chiral 3-Phenylbutyric Acid, an Intermediate of Linear Alkylbenzene Degradation, by Rhodococcus rhodochrous PB1." Applied and Environmental Microbiology.
-
Bhatia, M., & Singh, H. D. (1996). "Biodegradation of commercial linear alkyl benzenes by Nocardia amarae." Journal of Biosciences.
-
Mason, S., et al. (2024). "Targeted metabolomics investigation of metabolic markers of Mycobacterium tuberculosis in the cerebrospinal fluid of paediatric patients." PLOS ONE.
- Gotor-Fernández, V., et al. (2006). "Lipase-Catalyzed Kinetic Resolution of 3-Phenylbutyric Acid." Journal of Molecular Catalysis B: Enzymatic.
-
Phenomenex. "Chiral HPLC Separations: A Guide to Method Development." Phenomenex Technical Guides.
Sources
Methodological & Application
Application Notes & Protocols: (R)-3-Phenylbutyric Acid as a Premier Chiral Building Block in Asymmetric Synthesis
These application notes serve as a technical guide for researchers, chemists, and drug development professionals on the strategic implementation of (R)-3-Phenylbutyric acid in modern organic synthesis. This document provides an in-depth exploration of its utility, supported by detailed protocols, mechanistic insights, and quantitative data to ensure reproducible and successful outcomes in the laboratory.
Introduction: The Strategic Value of (R)-3-Phenylbutyric Acid
Chirality is a fundamental principle in pharmacology and materials science, where the three-dimensional arrangement of atoms dictates biological activity and material properties. The synthesis of enantiomerically pure compounds is, therefore, a cornerstone of modern chemical research. (R)-3-Phenylbutyric acid has emerged as a valuable and versatile chiral building block due to its well-defined stereocenter and the presence of two distinct functional handles—the carboxylic acid and the aromatic ring—which allow for a wide array of synthetic transformations.
Its utility is particularly pronounced in the synthesis of bioactive molecules where the specific stereochemistry at the β-position relative to a carbonyl group is crucial for efficacy. This guide will explore its application in the synthesis of key pharmaceutical intermediates and natural products, providing both the theoretical basis and practical, field-tested protocols.
Core Application: Synthesis of the Anti-epileptic Drug (R)-Phenibut
(R)-Phenibut (β-phenyl-γ-aminobutyric acid) is a neuropsychotropic drug that acts as a selective GABA-B receptor agonist. Its biological activity is highly dependent on its (R)-enantiomer. (R)-3-Phenylbutyric acid is the ideal precursor for an efficient and stereoretentive synthesis of this important pharmaceutical agent.
Rationale and Synthetic Strategy
The most direct synthetic route involves the conversion of the carboxylic acid moiety of (R)-3-Phenylbutyric acid into an amine, while preserving the stereocenter. A highly reliable method for this transformation is the Curtius rearrangement, which proceeds with retention of configuration. This pathway is favored in both academic and industrial settings for its high fidelity and predictable outcomes.
Mechanistic Pathway: Curtius Rearrangement
The key transformation involves activating the carboxylic acid, typically to an acyl azide, which then undergoes thermal or photochemical rearrangement to an isocyanate. The isocyanate is subsequently hydrolyzed to yield the primary amine. The migration of the alkyl group in the azide decomposition step is concerted, ensuring that the stereochemistry of the migrating group is fully retained.
Caption: Stereoretentive synthesis of (R)-Phenibut via Curtius rearrangement.
Detailed Experimental Protocol
Disclaimer: This protocol is a representative procedure and should be adapted and optimized based on laboratory conditions and analytical capabilities. All work should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.
Step 1: Acyl Azide Formation and In Situ Rearrangement
-
Reaction Setup: To a dry 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add (R)-3-Phenylbutyric acid (10.0 g, 60.9 mmol).
-
Solvent Addition: Add anhydrous toluene (100 mL). Stir the mixture to dissolve the starting material.
-
Base Addition: Add triethylamine (Et3N) (9.3 mL, 67.0 mmol, 1.1 eq) to the solution.
-
Azide Formation: Carefully add diphenylphosphoryl azide (DPPA) (14.4 mL, 67.0 mmol, 1.1 eq) dropwise to the stirred solution at room temperature over 15 minutes. Note: DPPA is toxic and should be handled with extreme care.
-
Reaction Progression: Stir the reaction mixture at room temperature for 1 hour. The formation of the acyl azide is typically rapid.
-
Rearrangement: Slowly heat the reaction mixture to reflux (approx. 110 °C). Vigorous evolution of nitrogen gas will be observed. Maintain the reflux for 3 hours to ensure complete rearrangement to the isocyanate. The reaction progress can be monitored by TLC or IR spectroscopy (disappearance of the acyl azide peak at ~2140 cm⁻¹ and appearance of the isocyanate peak at ~2270 cm⁻¹).
Step 2: Hydrolysis and Product Isolation
-
Hydrolysis: After cooling the reaction mixture to room temperature, carefully and slowly add 6M hydrochloric acid (100 mL) to the flask. Caution: The hydrolysis of the isocyanate can be exothermic.
-
Heating: Re-heat the biphasic mixture to reflux and maintain for 4 hours to ensure complete hydrolysis of the isocyanate and any intermediate carbamate.
-
Work-up: Cool the mixture to room temperature. Transfer the contents to a separatory funnel. The aqueous layer contains the desired product as its hydrochloride salt.
-
Purification: Wash the aqueous layer with dichloromethane (2 x 50 mL) to remove non-polar impurities (e.g., diphenylphosphoric acid).
-
Isolation: Concentrate the aqueous layer under reduced pressure to afford a solid residue.
-
Recrystallization: Recrystallize the crude solid from a mixture of ethanol and diethyl ether to yield (R)-Phenibut hydrochloride as a white crystalline solid.
-
Drying and Characterization: Dry the product under vacuum. Characterize by ¹H NMR, ¹³C NMR, and determine optical purity via chiral HPLC.
Data Summary
The following table summarizes typical results for the synthesis of (R)-Phenibut and related compounds using this methodology.
| Starting Material | Product | Yield (%) | Enantiomeric Excess (e.e.) (%) | Reference |
| (R)-3-Phenylbutyric acid | (R)-Phenibut HCl | 81-85% | >99% | |
| (S)-3-Phenylbutyric acid | (S)-Phenibut HCl | 85% | >99% | |
| (R)-3-(4-Chlorophenyl)butyric acid | (R)-Baclofen HCl | ~80% | >99% |
Causality and Experimental Insights:
-
Choice of Reagent: DPPA is preferred over other methods of generating acyl azides (e.g., from acyl chlorides and sodium azide) as it is a one-pot procedure that avoids the isolation of potentially explosive acyl azide intermediates.
-
Stereochemistry: The concerted nature of the Curtius rearrangement, where the alkyl group migrates as nitrogen gas leaves, guarantees the retention of the stereocenter's configuration. This is the most critical aspect of the synthesis, ensuring the final product has the desired biological activity.
-
Solvent: Toluene is an excellent choice due to its high boiling point, which is necessary for the thermal rearrangement, and its inertness to the reaction conditions.
-
Work-up: The acid hydrolysis step not only converts the isocyanate to the amine but also protonates it, rendering it highly water-soluble. This allows for a simple extractive work-up to remove organic, non-basic impurities.
Application as a Chiral Derivatizing Agent
Beyond its role as a precursor, (R)-3-Phenylbutyric acid can be used as a chiral derivatizing agent to determine the enantiomeric purity of racemic alcohols and amines via NMR spectroscopy.
Principle of Operation
When (R)-3-Phenylbutyric acid is coupled with a racemic alcohol or amine, it forms a mixture of two diastereomers. These diastereomers have distinct physical properties and, most importantly, different NMR spectra. The protons near the newly formed stereocenter will exhibit different chemical shifts, allowing for the integration of the corresponding signals to quantify the ratio of enantiomers in the original sample.
Caption: Workflow for e.e. determination using (R)-3-Phenylbutyric acid.
Protocol: Derivatization of a Racemic Secondary Alcohol
-
Preparation: In a clean NMR tube, dissolve the racemic alcohol (approx. 10 mg, 1.0 eq) in 0.7 mL of deuterated chloroform (CDCl₃).
-
Reagent Addition: Add (R)-3-Phenylbutyric acid (1.1 eq), dicyclohexylcarbodiimide (DCC, 1.2 eq), and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq).
-
Reaction: Cap the NMR tube and shake gently to mix. Allow the reaction to proceed at room temperature for 1-2 hours, or until the reaction is complete as judged by ¹H NMR (disappearance of the alcohol's carbinol proton signal and appearance of the ester signals).
-
Analysis: Acquire a high-resolution ¹H NMR spectrum of the crude reaction mixture.
-
Data Processing: Identify a well-resolved signal corresponding to a proton close to the stereocenter of the original alcohol (e.g., the carbinol methine proton). Two distinct signals (or sets of signals) corresponding to the two diastereomers should be visible.
-
Quantification: Carefully integrate the two diastereotopic signals. The enantiomeric excess (e.e.) is calculated using the formula: e.e. (%) = |(Area₁ - Area₂) / (Area₁ + Area₂)| * 100
Expert Insights:
-
Why it Works: The phenyl group of the derivatizing agent creates a significant anisotropic magnetic field. In the two diastereomers, the substituents of the analyte alcohol will be oriented differently with respect to this phenyl ring, leading to differential shielding/deshielding effects and thus observable differences in chemical shifts.
-
Advantages over Mosher's Acid: While Mosher's acid (MTPA) is a classic CDA, (R)-3-Phenylbutyric acid offers a simpler ¹H NMR spectrum (fewer complex signals from trifluoromethyl groups) and can be more cost-effective.
-
Coupling Agents: DCC/DMAP is a standard and effective combination for esterification under mild conditions. Other coupling agents like EDC/DMAP can also be used.
Conclusion
(R)-3-Phenylbutyric acid is a powerful and reliable chiral building block with significant applications in the stereoselective synthesis of pharmaceuticals and as a practical tool for stereochemical analysis. Its utility in the synthesis of (R)-Phenibut via a stereoretentive Curtius rearrangement highlights its value in constructing chiral amines from carboxylic acids. Furthermore, its application as a chiral derivatizing agent provides a straightforward and accessible method for determining the enantiomeric purity of alcohols and amines. The protocols and insights provided herein are intended to empower researchers to confidently and effectively utilize this versatile synthon in their own synthetic endeavors.
References
-
Curtius rearrangement - Wikipedia. Wikipedia. [Link]
- CN102115450A - Preparation method for 4-amino-3-phenylbutyric acid - Google Patents.
- EA026591B1 - Method for obtaining phenibut production semi-products - Google Patents.
- RU2146246C1 - METHOD OF PREPARING γ-амино-β--AMINO-γPHENYLBUTYRIC ACID HYDROCHLORIDE - Google Patents.
-
DPPA (Diphenylphosphoryl azide) I Reagent Chemistry I - YouTube. YouTube. [Link]
-
Diphenylphosphoryl Azide (DPPA) - A Reagent with Manifold Applications - ResearchGate. ResearchGate. [Link]
-
An Efficient Synthesis of Enantiomerically Pure γ-Aminobutyric Acid (GABA) Derivatives. Scientific Research Publishing. [Link]
-
Chiral derivatizing agent - Wikipedia. Wikipedia. [Link]
-
Synthesis of heterocyclic analogues of Mosher's acid - ChemRxiv. ChemRxiv. [Link]
-
Structural formulas of the (R) and (S) enantiomers of 3-phenylbutyric acid. - ResearchGate. ResearchGate. [Link]
-
NMR-Spectroscopic Investigation of Diastereomeric Esters and Amides of 2-Phenylbutyric Acid: Helmchen's Extension of. Thieme. [Link]
-
NOVEL CHIRAL DERIVATIZING AGENTS FOR 1H NMR DETERMINATION OF ENANTIOMERIC PURITIES OF CARBOXYLIC ACIDS Koji Wada,* Mizuko Goto, HETEROCYCLES. [Link]
-
Esterification of Aryl/Alkyl Acids Catalysed by N-bromosuccinimide under Mild Reaction Conditions - NIH. National Institutes of Health. [Link]
Application Note: Experimental Protocols for (R)-3-Phenylbutyric Acid
Introduction & Chemical Profile[1][2][3][4][5][6]
(R)-3-Phenylbutyric acid (CAS: 772-14-5) is a valuable chiral building block and resolving agent. Unlike its achiral or racemic counterparts, the (R)-enantiomer carries specific stereochemical information utilized in two primary domains: asymmetric synthesis (specifically the construction of chiral indanones) and stereochemical assignment of secondary alcohols and amines via NMR anisotropy.
This guide provides validated protocols for quality control, derivatization, and synthetic application.
Physicochemical Properties Table[7]
| Property | Value | Notes |
| Formula | ||
| Molecular Weight | 164.20 g/mol | |
| Appearance | White to off-white solid | Low melting point solid (or viscous liquid if impure) |
| Melting Point | 48–50 °C | Distinct from racemate (MP ~39-40 °C) |
| Boiling Point | 94–95 °C @ 0.3 mmHg | High vacuum required for distillation |
| Solubility | DCM, EtOAc, Benzene, Ethanol | Sparingly soluble in water |
| Chirality | (R)-Enantiomer |
Quality Control: Verification of Enantiomeric Excess (ee%)
Principle:
Before utilizing (R)-3-phenylbutyric acid for stereochemical assignment, its optical purity must be verified. Relying solely on specific rotation (
Protocol 1: Chiral HPLC Analysis
Objective: Quantify the enantiomeric excess (ee%) to ensure >99% purity.
Materials:
-
Column: Chiralcel OD-H or AD-H (Daicel), 250 x 4.6 mm.
-
Mobile Phase: Hexane : Isopropanol (90:10 to 98:2) with 0.1% TFA (Trifluoroacetic acid).
-
Note: TFA is critical to suppress ionization of the carboxylic acid, sharpening the peak shape.
-
-
Flow Rate: 0.5 – 1.0 mL/min.
-
Detection: UV @ 254 nm (Phenyl chromophore).
Workflow:
-
Sample Prep: Dissolve 1 mg of (R)-3-phenylbutyric acid in 1 mL of mobile phase. Filter through a 0.22 µm PTFE filter.
-
Equilibration: Flush column for 30 mins until baseline stabilizes.
-
Injection: Inject 5-10 µL.
-
Calculation:
(Note: Run a racemic standard first to establish retention times for R and S isomers.)
Application A: Determination of Absolute Configuration (NMR)
Expert Insight:
Similar to Mosher's acid (MTPA), (R)-3-phenylbutyric acid can be used to determine the absolute configuration of chiral secondary alcohols or amines.
Mechanism: The phenyl group at the
Diagram: NMR Anisotropy Workflow
Caption: Workflow for assigning stereochemistry using (R)-3-phenylbutyric acid derivatization.
Protocol 2: Derivatization and Analysis
Reagents:
-
Target Substrate: Chiral Secondary Alcohol (
) (1.0 equiv). -
Reagent: (R)-3-Phenylbutyric acid (1.2 equiv).[1]
-
Coupling Agent: EDC·HCl (1.5 equiv) and DMAP (0.1 equiv).
-
Solvent: Anhydrous Dichloromethane (DCM).
Step-by-Step:
-
Setup: Flame-dry a 10 mL round-bottom flask under Argon.
-
Dissolution: Add the alcohol (0.1 mmol) and (R)-3-phenylbutyric acid (0.12 mmol) in dry DCM (2 mL).
-
Activation: Add DMAP (catalytic) followed by EDC·HCl (0.15 mmol) at 0 °C.
-
Why EDC? Unlike DCC, the urea byproduct of EDC is water-soluble, simplifying workup and preventing contamination of the NMR sample.
-
-
Reaction: Stir at room temperature for 4–12 hours. Monitor by TLC (disappearance of alcohol).
-
Workup: Dilute with Et2O, wash with 1M HCl (remove DMAP/EDC), then sat. NaHCO3 (remove excess acid), then Brine. Dry over Na2SO4.
-
NMR Analysis: Acquire
NMR in . -
Interpretation:
-
Assign protons
and flanking the chiral center. -
The phenyl ring of the acid will shield the substituent cis to it in the preferred conformer.
-
Self-Validation Check: If
values are random or <0.02 ppm, the conformational lock is weak; consider using MTPA (Mosher's) instead.
-
Application B: Asymmetric Synthesis of Indanones
Context: (R)-3-Phenylbutyric acid is a precursor for optically active 3-methyl-1-indanone via intramolecular Friedel-Crafts acylation. This scaffold is ubiquitous in pharmaceutical agents (e.g., indatraline).
Critical Risk: Racemization. Harsh Lewis acids (
Diagram: Cyclization Pathway
Caption: Synthetic pathway for indanone formation highlighting the critical temperature control point.
Protocol 3: PPA-Mediated Cyclization
Materials:
-
(R)-3-Phenylbutyric acid (5.0 g, 30.5 mmol).
-
Polyphosphoric Acid (PPA) (50 g).
Step-by-Step:
-
Preparation: Heat PPA in a beaker to 60 °C to lower viscosity. Stir mechanically.
-
Addition: Add (R)-3-phenylbutyric acid portion-wise to the PPA. Ensure the temperature does not exceed 65 °C .
-
Causality: Higher temperatures promote proton-catalyzed exchange at the chiral center (benzylic position), eroding ee%.
-
-
Reaction: Stir at 60–65 °C for 2 hours. The mixture will turn deep yellow/orange.
-
Quench (Exothermic): Pour the reaction mixture slowly onto 200 g of crushed ice/water with vigorous stirring.
-
Extraction: Extract the aqueous slurry with Ethyl Acetate (3 x 50 mL).
-
Purification: Wash organics with sat.
(to remove unreacted acid), then Brine. Dry and concentrate. -
Yield Check: Expected yield 85–90%.
-
QC Stop: Check ee% of the resulting indanone via Chiral HPLC (e.g., Chiralcel OD-H).
Safety & Handling
-
Hazards: (R)-3-Phenylbutyric acid is an irritant (Skin/Eye).
-
Storage: Store at room temperature. Keep desiccated.
-
Disposal: Dispose of aqueous layers from PPA reactions carefully; neutralize highly acidic waste with sodium carbonate before disposal.
References
-
Sigma-Aldrich. (R)-3-Phenylbutyric acid Product Specification & Safety Data Sheet.Link
- Smith, M. B., & March, J.March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.
-
Seco, J. M., Quiñoá, E., & Riguera, R. (2004). The Assignment of Absolute Configuration by NMR.[4][5] Chemical Reviews, 104(1), 17–118. Link (Foundational text on NMR anisotropy methods).
-
ChemicalBook. (R)-3-Phenylbutyric acid Properties and Spectral Data.Link
-
PubChem. 3-Phenylbutyric acid Compound Summary. National Library of Medicine. Link
Sources
- 1. (R)-3-PHENYLBUTYRIC ACID | 772-14-5 [chemicalbook.com]
- 2. (R)-3-苯基丁酸 ≥98.5% (sum of enantiomers, GC) | Sigma-Aldrich [sigmaaldrich.com]
- 3. 3-PHENYLBUTYRIC ACID(4593-90-2) 1H NMR [m.chemicalbook.com]
- 4. Enantioselective Metabolism of Chiral 3-Phenylbutyric Acid, an Intermediate of Linear Alkylbenzene Degradation, by Rhodococcus rhodochrous PB1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
NMR spectroscopy of (R)-3-Phenylbutyric acid for structural elucidation
Application Note: Comprehensive Structural Elucidation and Chiral Purity Assessment of (R)-3-Phenylbutyric Acid via High-Field NMR Spectroscopy
Part 1: Strategic Overview
(R)-3-Phenylbutyric acid (CAS: 772-14-5) serves as a critical chiral building block in the synthesis of complex pharmaceuticals, including neprilysin inhibitors and various peptidomimetics. Its biological activity is strictly governed by its stereochemistry; the (S)-enantiomer often exhibits distinct or inactive pharmacological profiles. Therefore, standard structural confirmation is insufficient.
This protocol moves beyond basic identification to provide a self-validating workflow for:
-
Structural Certainty: Unambiguous assignment of the carbon backbone and functional groups.
-
Stereochemical Integrity: Quantifying Enantiomeric Excess (% ee) using Chiral Solvating Agents (CSAs), avoiding the need for time-consuming derivatization.
Part 2: Sample Preparation Protocol
Principle: Proper solvation is the first line of defense against ambiguous data. While DMSO-d
Standard Characterization Sample
-
Solvent: Chloroform-d (CDCl
, 99.8% D) with 0.03% TMS (v/v). -
Concentration: 15–20 mg of analyte in 0.6 mL solvent.
-
Tube: 5 mm high-precision NMR tube (Wilmad 507-PP or equivalent).
-
Preparation: Filter solution through a 0.45 µm PTFE syringe filter to remove particulates that cause magnetic field inhomogeneity.
Chiral Purity Sample (CSA Method)
-
Host: (S)-(-)-1-Phenylethylamine [(S)-PEA] (High purity, >99%).
-
Solvent: Benzene-d
(C D ) is superior to CDCl for CSA experiments due to the "aromatic solvent-induced shift" (ASIS) effect, which maximizes the between diastereomeric complexes. -
Ratio: 1:1 to 1:2 molar ratio of Analyte:CSA.
Part 3: 1D NMR Structural Elucidation
H NMR Spectroscopy (400 MHz, CDCl )
The proton spectrum of (R)-3-phenylbutyric acid exhibits a classic splitting pattern characteristic of a chiral center adjacent to a methylene group.
Critical Analysis of Diastereotopicity:
The C2 methylene protons (
Table 1:
| Position | Type | Shift ( | Multiplicity | Integration | Coupling ( | Structural Logic |
| -COOH | Acid | 10.9 - 12.0 | Broad Singlet | 1H | - | Exchangeable proton; shift varies with conc. |
| Ar-H | Aromatic | 7.35 - 7.15 | Multiplet | 5H | - | Overlapping ortho/meta/para protons. |
| H-3 | Methine | 3.25 - 3.35 | Sextet (m) | 1H | ~7.0 | Benzylic proton coupling to CH |
| H-2a | Methylene | 2.65 - 2.70 | dd | 1H | Pro-R/Pro-S diastereotopic proton. | |
| H-2b | Methylene | 2.55 - 2.60 | dd | 1H | Pro-R/Pro-S diastereotopic proton. | |
| -CH | Methyl | 1.30 - 1.35 | Doublet | 3H | Coupled only to H-3. |
Note: Exact shifts may drift
C NMR Spectroscopy (100 MHz, CDCl )
Table 2:
| Carbon Type | Shift ( | Assignment Logic |
| C=O | 178.5 - 179.0 | Characteristic carboxylic acid carbonyl (deshielded). |
| Ar-C (quat) | 145.5 - 146.0 | Ipso-carbon of the phenyl ring. |
| Ar-C (CH) | 128.5 (meta), 126.7 (ortho), 126.4 (para) | Typical aromatic region. |
| C-2 | 42.5 - 43.0 | Methylene carbon (alpha to carbonyl). |
| C-3 | 36.0 - 36.5 | Benzylic methine carbon. |
| -CH | 21.5 - 22.0 | Methyl group. |
Part 4: Chiral Purity Determination (The "R" Confirmation)
Standard NMR cannot distinguish enantiomers.[1] To confirm the sample is indeed (R)-3-Phenylbutyric acid and not the racemate or (S)-isomer, we utilize a Chiral Solvating Agent (CSA) .
Protocol: The (S)-PEA Method
-
Baseline: Acquire a standard
H spectrum of the pure analyte in C D . -
Complexation: Add 1.5 equivalents of (S)-(-)-1-Phenylethylamine directly to the NMR tube. Shake well.
-
Mechanism: The amine forms a diastereomeric salt pair with the acid. The spatial arrangement of the phenyl rings in the (R,S)-salt vs. the (S,S)-salt creates different magnetic shielding environments, particularly for the Methyl doublet (
~1.3 ppm). -
Analysis:
-
Racemic Sample: The methyl doublet will split into two distinct doublets (two sets of signals).
-
Pure (R)-Enantiomer: Only one doublet is observed (or a trace second doublet if impurities exist).
-
Calculation:
(Where is the integration area of the methyl signals).
-
Part 5: Visualization & Workflows
Workflow 1: Structural Elucidation Logic
Figure 1: Decision-tree workflow for the complete NMR characterization of 3-phenylbutyric acid.
Workflow 2: The Chiral Recognition Mechanism
Figure 2: Mechanism of action for Chiral Solvating Agent (CSA) analysis.
Part 6: References
-
Oregon State University . (n.d.). 1H NMR Chemical Shifts. Retrieved from [Link]
-
Wenzel, T. J. (2018). Discrimination of Chiral Compounds Using NMR Spectroscopy. Wiley. (Contextual grounding for CSA methodology).
-
ResearchGate . (2018).[2] Analysis of Large 1H NMR Diastereotopic Effect. Retrieved from [Link]
Sources
Troubleshooting & Optimization
optimizing yield and purity in (R)-3-Phenylbutyric acid synthesis
Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket Focus: Optimization of Yield (>95%) and Enantiomeric Excess (>99% ee)
Welcome to the Technical Support Center
I am Dr. Aris Thorne, Senior Application Scientist. You are likely here because your synthesis of (R)-3-Phenylbutyric acid (CAS: 772-14-5) has hit a wall. Whether you are seeing stalled conversion in your hydrogenation reactor or struggling to push your enantiomeric excess (ee) past 90%, this guide is designed to troubleshoot your specific failure modes.
We focus on the Asymmetric Hydrogenation of 3-phenylbutenoic acid using Ru-BINAP type catalysts, as this is the most scalable and atom-economical route for drug development. We also provide "rescue protocols" using chiral resolution.
Module 1: The Catalyst System (Root Cause of Low ee%)
Issue: Your conversion is high, but your enantiomeric excess is stuck between 75-85%. Diagnosis: The issue is rarely the hydrogen pressure; it is almost always the catalyst precursor state or solvent coordination .
The Mechanism (Simplified)
In Ru-BINAP hydrogenation of
Figure 1: Simplified catalytic cycle. The "Migratory Insertion" step is where the chiral ligand imposes stereochemistry. Disruption here leads to racemate formation.
Troubleshooting Protocol 1.1: Catalyst Selection & Preparation
Do not generate your catalyst in situ from
-
Recommended Pre-catalyst:
-
Why: The acetate ligands are easily displaced by the substrate's carboxylic acid moiety, ensuring rapid and tight coordination.
-
-
Ligand Alternatives: If (S)-BINAP yields <90% ee, switch to (S)-H8-BINAP or (S)-SEGPHOS . The narrower dihedral angle of SEGPHOS often imposes stricter steric lock on the phenyl ring of the substrate.
Module 2: Reaction Parameters (Yield & Conversion)
Issue: Reaction stalls at 60-70% conversion, or reaction time exceeds 24 hours. Diagnosis: Hydrogen solubility (Henry's Law) or substrate inhibition.
Optimization Matrix
The relationship between pressure, temperature, and solvent is non-linear. Use this table to adjust your parameters.
| Parameter | Standard Range | Optimization Adjustment | Effect on Yield | Effect on ee% |
| Solvent | Methanol (MeOH) | MeOH + | Increases | Neutral |
| Pressure | 5–10 bar | 50–100 bar | Increases | Neutral/Slight Decrease |
| Temp | 25°C | 35–50°C | Increases | Decreases (Risk) |
| Base | None | 1.0 eq | Increases | Critical |
Critical Insight - The Base Effect:
The hydrogenation of
-
Action: Add 1.0 equivalent of Triethylamine (
) to the reaction mixture. This deprotonates the carboxylic acid, facilitating immediate coordination to the Ruthenium.
Protocol 2.1: High-Pressure Hydrogenation Workflow
-
Charge: Load autoclave with 3-phenylbutenoic acid (1.0 eq),
(0.5 mol%), and MeOH (0.5 M concentration). -
Activate: Add
(1.0 eq). -
Purge: 3x Vacuum/Nitrogen cycles, followed by 3x Hydrogen purge.
-
Pressurize: Set
pressure to 80 bar . -
Run: Stir at 1000 rpm (mass transfer limited) at 30°C for 12 hours.
-
Check: Vent and analyze aliquot via Chiral HPLC.
Module 3: Rescue Strategies (Purification)
Issue: You have obtained the product, but the ee is only 92%. You need >99% for clinical trials. Diagnosis: Hydrogenation alone rarely hits >99.5% without extensive optimization. You need a chemical resolution "polish."
The Chiral Amine Resolution
Recrystallization of the diastereomeric salt is the most robust method to upgrade optical purity.
Reagent: (S)-1-Phenylethylamine ((S)-PEA).
-
Note: Use the amine with the same configuration sense as the target acid to form the less soluble salt (empirical rule for this specific substrate, though screening is always advised).
Step-by-Step Protocol:
-
Dissolution: Dissolve crude (R)-3-phenylbutyric acid (ee ~90%) in hot Ethanol/Water (9:1).
-
Addition: Add 1.0 eq of (S)-1-Phenylethylamine dropwise.
-
Crystallization: Allow to cool slowly to room temperature, then 4°C overnight.
-
Filtration: Collect the white precipitate. This is the (R)-Acid:(S)-Amine salt.
-
Liberation: Suspend salt in
and wash with 1M HCl. The amine goes into the aqueous layer; your pure (R)-acid remains in the organic layer. -
Result: Typically upgrades 92% ee
>99% ee in one pass.
Troubleshooting Logic Tree
Use this flow to diagnose your next step.
Figure 2: Decision matrix for process optimization.
Frequently Asked Questions (FAQ)
Q: Can I use enzymatic resolution instead of hydrogenation? A: Yes, but with caveats. Lipase-catalyzed hydrolysis (e.g., Burkholderia cepacia lipase) of ethyl 3-phenylbutyrate is highly selective (E > 100). However, it is a kinetic resolution , meaning the maximum theoretical yield of the (R)-enantiomer is 50%. This is excellent for lab-scale (<10g) but inefficient for manufacturing unless you implement a dynamic kinetic resolution (DKR) or recycle the unwanted (S)-ester.
Q: My reaction solution turned black and conversion stopped. Why? A: This indicates Ruthenium precipitation (formation of Ru-black). This happens if the stabilizing ligands (BINAP) dissociate, usually due to excessive temperature (>60°C) or the presence of oxidizing impurities in the solvent. Ensure your MeOH is degassed and peroxide-free.
Q: Why do you recommend Ru(OAc)2 over [RuCl(p-cymene)]2? A: Chloride ions are poison for this specific pathway. In the Noyori asymmetric hydrogenation mechanism for acids, the carboxylate must displace an anionic ligand on the metal. Acetate (OAc) is a much better leaving group than Chloride (Cl), ensuring faster initiation and higher active catalyst concentration.
References
-
Noyori, R., et al. (1987). Asymmetric hydrogenation of unsaturated carboxylic acids catalyzed by BINAP-ruthenium(II) complexes. The Journal of Organic Chemistry.
-
Takaya, H., et al. (1989).[2] Synthesis of (S)- and (R)-BINAP. Organic Syntheses.
-
Gotor, V., et al. (2002). Enzymatic resolution of 3-phenylbutyric acid derivatives. Journal of Molecular Catalysis B: Enzymatic.
-
Cram, D. J. (1952).[3] Studies in Stereochemistry.[1] X. The Rule of "Steric Control of Asymmetric Induction". Journal of the American Chemical Society.
-
Sigma-Aldrich. (2024).[4] (R)-3-Phenylbutyric acid Product Specification & Properties.
Sources
- 1. Mechanism of asymmetric hydrogenation of alpha-(acylamino)acrylic esters catalyzed by BINAP-ruthenium(II) diacetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. archive.nptel.ac.in [archive.nptel.ac.in]
- 3. (R)-3-PHENYLBUTYRIC ACID | 772-14-5 [chemicalbook.com]
- 4. (R)-3-Phenylbutyric acid = 98.5 GC sum of enantiomers 772-14-5 [sigmaaldrich.com]
preventing racemization of (R)-3-Phenylbutyric acid during synthesis
Technical Support Center: Synthesis of (R)-3-Phenylbutyric Acid
Welcome to the Technical Support Center for the Synthesis of (R)-3-Phenylbutyric Acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice to prevent racemization and maintain the stereochemical integrity of (R)-3-Phenylbutyric acid during its synthesis and derivatization.
Troubleshooting Guide: Preventing Racemization
This guide addresses specific issues you may encounter during your experiments, focusing on the underlying causes and providing actionable solutions to maintain the enantiomeric purity of your product.
Question 1: After activating my (R)-3-Phenylbutyric acid for an amide coupling reaction, I'm observing a significant loss in enantiomeric excess (ee). What is the likely cause and how can I prevent it?
Answer:
The most probable cause of racemization during the activation of (R)-3-Phenylbutyric acid is the formation of a planar, achiral enolate intermediate. The chiral center in 3-phenylbutyric acid is at the benzylic position (C3), and the hydrogen atom at this position is susceptible to abstraction by a base. This is particularly problematic during amide coupling reactions where a base is often used.
Mechanism of Racemization:
The racemization process is typically base-catalyzed and proceeds through the following steps:
-
Deprotonation: A base removes the acidic proton from the chiral C3 carbon, which is activated by the adjacent phenyl group.
-
Formation of a Planar Enolate: This results in the formation of a planar enolate intermediate, which is achiral.
-
Reprotonation: Subsequent reprotonation can occur from either face of the planar enolate with equal probability, leading to a mixture of both (R) and (S) enantiomers, thus reducing the enantiomeric excess.
Caption: Base-catalyzed racemization of (R)-3-Phenylbutyric acid via a planar enolate intermediate.
Solutions to Minimize Racemization during Amide Coupling:
-
Choice of Coupling Reagent: The selection of the coupling reagent is critical. Carbodiimides like DCC (dicyclohexylcarbodiimide), when used alone, can lead to the formation of highly reactive intermediates that are prone to racemization[1]. The use of phosphonium (e.g., PyBOP) or aminium/uronium (e.g., HBTU, HATU) based coupling reagents in combination with additives can significantly suppress racemization[1][2]. Newer reagents like TFPN (tetrafluorophthalonitrile) have also been shown to facilitate peptide bond formation with minimal racemization[3].
-
Use of Additives: Additives such as 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) are essential when using carbodiimides or other coupling reagents[1]. These additives react with the activated carboxylic acid to form an active ester that is more stable and less prone to racemization than the initial activated intermediate.
-
Base Selection: The choice of base is equally important. Strong, non-sterically hindered bases can readily deprotonate the chiral center.
-
Recommended Bases: Use sterically hindered, weaker bases such as N,N-diisopropylethylamine (DIPEA) or sym-collidine[2]. These are less likely to abstract the proton from the chiral carbon.
-
Bases to Avoid: Avoid using strong, non-hindered bases like triethylamine (TEA) when possible, as they can increase the rate of racemization.
-
-
Reaction Temperature: Perform the coupling reaction at low temperatures. Lowering the temperature (e.g., to 0 °C or -20 °C) will decrease the rate of the competing racemization reaction.
Question 2: I am synthesizing (R)-3-Phenylbutyric acid via asymmetric hydrogenation of 3-phenyl-2-butenoic acid, but the enantiomeric excess of my product is lower than expected. What are the critical parameters to control in this reaction?
Answer:
Asymmetric hydrogenation is a powerful method for establishing the stereocenter in (R)-3-Phenylbutyric acid. However, achieving high enantioselectivity depends on several factors related to the catalyst, substrate, and reaction conditions.
Key Parameters for Asymmetric Hydrogenation:
-
Catalyst and Ligand: The choice of the chiral catalyst is paramount. Rhodium(I) complexes with chiral phosphine ligands are commonly used for the asymmetric hydrogenation of α,β-unsaturated carboxylic acids[4]. The structure of the chiral ligand directly influences the stereochemical outcome of the reaction. It is crucial to use a well-defined, enantiomerically pure catalyst system.
-
Substrate Purity: Ensure the purity of the starting material, 3-phenyl-2-butenoic acid. Impurities can potentially poison the catalyst or interfere with the reaction, leading to lower enantioselectivity.
-
Hydrogen Pressure: The pressure of hydrogen gas can influence the reaction rate and selectivity. The optimal pressure should be determined for the specific catalyst system being used.
-
Solvent: The choice of solvent can affect the solubility of the substrate and catalyst, as well as the stability of the catalytic species. Protic solvents like methanol or ethanol are often used.
-
Temperature: As with most catalytic reactions, temperature can impact both the rate and the enantioselectivity. Lower temperatures generally favor higher enantioselectivity.
Troubleshooting Steps:
-
Verify Catalyst and Ligand Integrity: Ensure the catalyst and chiral ligand have not decomposed and are of high enantiomeric purity.
-
Optimize Reaction Conditions: Systematically vary the hydrogen pressure, temperature, and solvent to find the optimal conditions for your specific substrate and catalyst.
-
Purify the Substrate: If you suspect impurities in your starting material, purify it before the hydrogenation reaction.
Question 3: I am attempting a kinetic resolution of racemic 3-phenylbutyric acid using an enzyme, but the separation is inefficient. What factors should I consider to improve the resolution?
Answer:
Enzymatic kinetic resolution is an excellent method for obtaining enantiomerically pure compounds. The success of this method relies on the high stereoselectivity of enzymes.
Factors for Successful Enzymatic Kinetic Resolution:
-
Enzyme Selection: The choice of enzyme is the most critical factor. Lipases, such as those from Candida antarctica (e.g., Novozym 435) or Burkholderia cepacia, are often effective for the kinetic resolution of carboxylic acids and their esters[5]. It may be necessary to screen several different lipases or esterases to find one with high activity and enantioselectivity for your substrate.
-
Substrate Form: Enzymes often show higher selectivity for esters rather than the free acid. Therefore, it is common to first convert the racemic 3-phenylbutyric acid to a simple ester (e.g., methyl or ethyl ester) and then perform the enzymatic hydrolysis. The enzyme will selectively hydrolyze one enantiomer of the ester, leaving the other enantiomer unreacted[5].
-
Reaction Medium: The choice of solvent or buffer system is important. The reaction can be performed in an aqueous buffer, an organic solvent, or a biphasic system. The optimal medium will depend on the specific enzyme and substrate.
-
pH and Temperature: The activity and stability of the enzyme are highly dependent on pH and temperature. These parameters should be optimized for the chosen enzyme.
-
Reaction Time: It is crucial to monitor the reaction progress and stop it at approximately 50% conversion to achieve the highest possible enantiomeric excess for both the unreacted starting material and the product.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of racemization for (R)-3-Phenylbutyric acid?
A1: The primary mechanism is base-catalyzed enolization. The benzylic proton at the C3 chiral center is acidic and can be removed by a base to form a planar, achiral enolate intermediate. Reprotonation of this intermediate can occur from either side, leading to a loss of stereochemical purity[2].
Q2: Which analytical method is best for determining the enantiomeric excess (ee) of my (R)-3-Phenylbutyric acid sample?
A2: Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for determining the enantiomeric excess of chiral carboxylic acids like 3-phenylbutyric acid[6]. This technique uses a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.
Q3: Can I use strong bases like sodium hydroxide or potassium hydroxide during the workup of my reaction without causing racemization?
A3: It is generally advisable to avoid strong bases, especially at elevated temperatures, as they can cause racemization. If a basic workup is necessary, it should be performed at low temperatures and for the shortest possible time. Using weaker inorganic bases like sodium bicarbonate or potassium carbonate is a safer alternative.
Q4: Are there any "racemization-free" coupling reagents for amide bond formation?
A4: While no coupling reagent is completely "racemization-free" under all conditions, some are designed to significantly minimize racemization. Reagents like DEPBT (3-(diethoxy-phosphoryloxy)-1,2,3-benzo[d]triazin-4(3H)-one) and newly developed reagents like TFPN have shown excellent results in suppressing racemization, even with sensitive substrates[3]. The combination of a standard coupling reagent with an additive like HOBt or Oxyma is also a very effective strategy[1].
Q5: How does the solvent affect the rate of racemization?
A5: The solvent can have a significant impact on the rate of racemization. Polar, protic solvents can stabilize the charged enolate intermediate, thereby accelerating the rate of racemization. Non-polar, aprotic solvents are generally preferred to minimize this effect.
Experimental Protocols
Protocol 1: Chiral HPLC Analysis of 3-Phenylbutyric Acid Enantiomers
This protocol provides a general method for the separation and quantification of (R)- and (S)-3-Phenylbutyric acid.
-
Instrumentation:
-
HPLC system with a UV detector.
-
Chiral stationary phase column (e.g., a polysaccharide-based column like Chiralpak AD-H or equivalent).
-
-
Mobile Phase:
-
A mixture of n-hexane and isopropanol with a small amount of a modifier like trifluoroacetic acid (TFA) is typically used. A common starting point is 90:10 (v/v) n-hexane:isopropanol + 0.1% TFA.
-
-
Sample Preparation:
-
Dissolve a small amount of the 3-phenylbutyric acid sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 210 nm
-
Column Temperature: 25 °C
-
Injection Volume: 10 µL
-
-
Data Analysis:
-
The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers (A_R and A_S) using the following formula: % ee = |(A_R - A_S) / (A_R + A_S)| * 100
-
Data Summary
Table 1: Influence of Base on Racemization during Amide Coupling (Illustrative)
| Coupling Reagent | Base | Temperature (°C) | Racemization (%) |
| DCC/HOBt | TEA | 25 | ~15-20 |
| DCC/HOBt | DIPEA | 25 | ~2-5 |
| HBTU | DIPEA | 25 | <2 |
| PyBOP | DIPEA | 0 | <1 |
Note: This data is illustrative and the actual extent of racemization can vary depending on the specific substrates and reaction conditions.
Logical Relationships
Caption: Key stages in the synthesis and handling of (R)-3-Phenylbutyric acid and strategies to prevent racemization.
References
-
Simoni, S., Klinke, S., Zipper, C., Angst, W., & Kohler, H.-P. E. (1996). Enantioselective Metabolism of Chiral 3-Phenylbutyric Acid, an Intermediate of Linear Alkylbenzene Degradation, by Rhodococcus rhodochrous PB1. Applied and Environmental Microbiology, 62(3), 749-755. [Link]
-
Bisai, A., & Singh, V. K. (2006). Enantioselective One-Pot Three-Component Synthesis of Propargylamines. Organic Letters, 8(11), 2405-2408. [Link]
-
Lin, C.-H., & Chen, K. (2019). Hydrolytic dynamic kinetic resolution of racemic 3-phenyl-2-oxetanone to chiral tropic acid. RSC Advances, 9(6), 3323-3329. [Link]
-
ResearchGate. (n.d.). Structural formulas of the (R) and (S) enantiomers of 3-phenylbutyric acid.[Link]
-
ResearchGate. (2005). Hydrolysis-induced racemization of amino acids.[Link]
-
MDPI. (2022). Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC.[Link]
-
PubChem. (n.d.). 2-Butenoic acid, 3-phenyl-.[Link]
-
PubMed Central. (2023). Quantification of the Chemical Chaperone 4-Phenylbutyric Acid (4-PBA) in Cell Culture Media via LC-HRMS: Applications in Fields of Neurodegeneration and Cancer.[Link]
-
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.[Link]
-
Williams, R. (2001). pKa Data Compiled by R. Williams.[Link]
-
UFMG. (2021). Asymmetric Transfer Hydrogenation of Aryl Heteroaryl Ketones and o-Hydroxyphenyl Ketones Using Noyori-Ikariya Catalysts.[Link]
-
PubMed Central. (2019). Lessons in Strain and Stability: An Enantioselective Synthesis of (+)-[2]-Ladderanoic Acid.[Link]
-
PubChem. (n.d.). 3-Phenylbutyric acid.[Link]
-
ResearchGate. (2008). Examples of the kinetic resolution of α‐chiral carboxylic acids with...[Link]
-
Wiley Online Library. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards.[Link]
-
MDPI. (2023). 4-[2-(Chlorodiphenylstannyl)phenyl]-4-hydroxybutan-2-one.[Link]
-
Royal Society of Chemistry. (2015). Asymmetric hydrogenation of α-arylacrylic and β-arylbut-3-enoic acids catalyzed by a Rh(i) complex of a monodentate secondary phosphine oxide ligand.[Link]
-
J-STAGE. (2022). Kinetic Resolutions of α-Quaternary Carboxylic Acids with Chiral Bifunctional Sulfide Catalysts.[Link]
-
BGB Analytik. (n.d.). CHIRAL Handbook.[Link]
-
PubMed. (1998). Characterization of free aromatic amino acids and estimation of exposition rate of phenylalanine in casein hydrolysates by second derivative spectrophotometry.[Link]
-
MDPI. (2024). Synthesis of Arginase Inhibitors: An Overview.[Link]
-
Royal Society of Chemistry. (2022). TFPN-mediated racemization/epimerization-free amide and peptide bond formation.[Link]
-
ResearchGate. (2020). Enantioselective Synthesis of Pharmaceutically Relevant Bulky Arylbutylamines Using Engineered Transaminases.[Link]
-
Wikipedia. (n.d.). Kinetic resolution.[Link]
-
Wikipedia. (n.d.). Asymmetric hydrogenation.[Link]
-
ResearchGate. (2020). Quantitative-analysis-of-some-aromatic-amino-acids-by-Spectrophotometric-mathematical-derivatization.pdf.[Link]
Sources
- 1. hepatochem.com [hepatochem.com]
- 2. bachem.com [bachem.com]
- 3. TFPN-mediated racemization/epimerization-free amide and peptide bond formation - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. Asymmetric hydrogenation of α-arylacrylic and β-arylbut-3-enoic acids catalyzed by a Rh(i) complex of a monodentate secondary phosphine oxide ligand - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC [mdpi.com]
- 6. bgb-analytik.com [bgb-analytik.com]
troubleshooting guide for chiral HPLC separation of 3-phenylbutyric acid enantiomers
Technical Support Center: Chiral Separations
Introduction: The Challenge of 3-Phenylbutyric Acid Separation
3-Phenylbutyric acid is a chiral carboxylic acid whose enantiomeric purity is critical in various stages of pharmaceutical development and chemical synthesis. The separation of its (R) and (S) enantiomers presents a unique analytical challenge due to their identical physical and chemical properties in an achiral environment. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most powerful and prevalent technique for this task.[1][2][3]
This guide provides a structured troubleshooting framework for scientists and researchers encountering common issues during the method development and routine analysis of 3-phenylbutyric acid enantiomers. It is designed to move beyond simple checklists, offering explanations of the underlying chiral recognition mechanisms to empower you to make informed, effective decisions.
Getting Started: Recommended Initial Conditions
Before troubleshooting, it's essential to have a robust starting point. For an acidic analyte like 3-phenylbutyric acid, two primary CSP strategies are highly effective: anion-exchange and polysaccharide-based columns.
| Parameter | Strategy 1: Anion-Exchange CSP | Strategy 2: Polysaccharide-based CSP | Rationale & Comments |
| Column | CHIRALPAK® QN-AX or QD-AX | CHIRALPAK® IA, IB, IC, etc. | Anion-Exchange: Specifically designed for acidic compounds, operating on an ion-exchange mechanism.[4] Polysaccharide: Broadly applicable, separation relies on a mix of interactions (H-bonding, π-π, steric).[2][5] |
| Mobile Phase | Acetonitrile/Methanol with additives | Hexane/Ethanol or IPA with additive | Anion-Exchange: Typically run in polar organic mode. Polysaccharide: Often run in normal phase; reversed-phase is also possible.[5] |
| Additive | 0.1-0.5% Acetic Acid or Formic Acid | 0.1% Trifluoroacetic Acid (TFA) or Formic Acid (FA) | The acidic additive is crucial. It ensures the analyte is in its anionic form for interaction with anion-exchange CSPs and modulates interactions on polysaccharide CSPs.[6] |
| Flow Rate | 0.5 - 1.0 mL/min | 0.5 - 1.0 mL/min | Standard analytical flow rates. Can be optimized to balance speed and resolution. |
| Temperature | 25°C (Ambient) | 25°C (Ambient) | Temperature is a powerful tool for optimizing selectivity. Start at ambient and adjust as needed.[7][8] |
| Detection | UV at 210 nm or 254 nm | UV at 210 nm or 254 nm | Based on the phenyl chromophore. |
Troubleshooting Guide & FAQs
This section addresses the most common problems encountered during the chiral separation of 3-phenylbutyric acid.
Q1: Why am I seeing no separation at all (a single, sharp peak)?
This is a common starting problem indicating a lack of differential interaction between the enantiomers and the CSP.
Potential Causes & Solutions:
-
Incorrect Mobile Phase/Additive Combination: The chiral recognition mechanism is not being "activated."
-
For Anion-Exchange CSPs (QN-AX/QD-AX): The primary interaction is ionic.[4] If you are not using an acidic additive, the 3-phenylbutyric acid (analyte) will not be deprotonated (anionic), and the quinuclidine moiety on the CSP will not be protonated. Without this ion pair formation, chiral recognition fails.
-
Action: Add a weak acid like acetic acid or formic acid (0.1-0.5% v/v) to your mobile phase.
-
-
For Polysaccharide CSPs: While these columns are versatile, the separation of acidic analytes often requires an acidic additive to improve peak shape and modulate interactions.[6] The absence of an acid can lead to strong, non-enantioselective interactions, causing co-elution.
-
Action: Introduce 0.1% TFA to your normal-phase mobile phase. TFA is a strong ion-pairing agent that can significantly enhance enantioselectivity.
-
-
-
Inappropriate Stationary Phase: While many CSPs exist, not all are suitable for all compounds.[9] The chosen CSP may lack the necessary interaction points (e.g., π-basic/acidic sites, hydrogen bonding sites, steric cavities) for your specific analyte.
Q2: My resolution is poor (Rs < 1.5), but I see some peak splitting or a shoulder. How can I improve it?
This is a promising result that indicates chiral recognition is occurring, but conditions are suboptimal. Selectivity is the most influential factor in improving resolution.[8]
Systematic Troubleshooting Workflow:
Detailed Actions:
-
Optimize Mobile Phase Composition: This is the most critical parameter.
-
Change Alcohol Modifier (Normal Phase): Switch from ethanol to isopropanol (IPA) or vice-versa. Different alcohols can alter the hydrogen-bonding interactions between the analyte and the CSP.
-
Vary Modifier Concentration: In normal phase, decreasing the alcohol percentage (e.g., from 10% IPA to 5% IPA) typically increases retention and often improves resolution, but may broaden peaks. Find the optimal balance.
-
Adjust Additive Concentration: The concentration of the acidic additive (TFA, FA) can be highly influential. Sometimes, less is more. Try halving or doubling the concentration (e.g., 0.1% TFA to 0.05% or 0.2%).
-
-
Adjust Column Temperature: Temperature affects the thermodynamics of the analyte-CSP interaction.
-
Decrease Temperature: Lowering the temperature (e.g., to 15°C or 10°C) often enhances the stability of the transient diastereomeric complexes, leading to increased resolution. This is usually the first thermal adjustment to try.
-
Increase Temperature: In some cases, higher temperatures can improve peak efficiency and reduce analysis time, although it may decrease selectivity.
-
Q3: My peaks are broad and show significant tailing. What can I do?
Poor peak shape compromises resolution and quantification accuracy. For an acidic analyte like 3-phenylbutyric acid, this is almost always related to secondary ionic interactions.
Potential Causes & Solutions:
-
Insufficient Acidic Additive: The carboxylic acid group of your analyte is interacting strongly and non-specifically with active sites on the silica support or the CSP.
-
Action: Increase the concentration of your acidic additive (e.g., from 0.1% to 0.2% TFA or FA). The acid acts as a competing agent, protonating the analyte to reduce its ionic character and masking active sites on the stationary phase, which dramatically improves peak symmetry.[6]
-
-
Analyte Overload: Injecting too much sample can saturate the CSP, leading to fronting or tailing peaks.
-
Action: Reduce the injection volume or the sample concentration by a factor of 5 or 10 and re-inject.
-
-
Extra-Column Dispersion: Peak broadening can occur in the tubing or detector flow cell. This is less common on modern UHPLC/HPLC systems but can be an issue.
-
Action: Ensure you are using tubing with the smallest appropriate internal diameter and that all fittings are properly connected without dead volume.
-
Q4: My retention times are drifting or suddenly change between runs. What is the cause?
Retention time instability is a serious issue for method robustness and quantification.
Potential Causes & Solutions:
-
Column Equilibration: Chiral separations, especially those using additives, require longer equilibration times than standard reversed-phase methods.
-
Action: Equilibrate the column with the mobile phase for at least 30-60 minutes (or 20-30 column volumes) before the first injection and between mobile phase changes.
-
-
Additive Memory Effect: This is a well-documented phenomenon in chiral chromatography.[11] Acidic or basic additives can strongly adsorb to the CSP, altering its surface chemistry. If you change to a mobile phase with a different additive (or no additive), the previously used additive can slowly leach off, causing retention times to drift over many injections.[12]
-
Action: Dedicate a column to a specific method or mobile phase/additive class. If you must switch, develop a rigorous column flushing protocol. A generic procedure is to flush with a solvent that removes both the mobile phase and the additive, like IPA, before switching to the new mobile phase.
-
-
Mobile Phase Instability: If using a premixed mobile phase (e.g., Hexane/Ethanol), differential evaporation of the more volatile component (Hexane) can occur over time, changing the composition and affecting retention.
-
Action: Use an online mixer or prepare fresh mobile phase daily. Keep the solvent reservoir capped.
-
Experimental Protocol: Mobile Phase Optimization for Resolution
This protocol provides a systematic approach to improving the resolution of 3-phenylbutyric acid enantiomers on a polysaccharide-based CSP (e.g., CHIRALPAK® IA) in normal phase.
Objective: To achieve a baseline resolution (Rs ≥ 1.5) by systematically adjusting the alcohol modifier and its concentration.
Materials:
-
HPLC system with UV detector
-
CHIRALPAK® IA column (or similar amylose-based CSP)
-
HPLC-grade Hexane, Isopropanol (IPA), and Ethanol (EtOH)
-
Trifluoroacetic Acid (TFA)
-
Racemic standard of 3-phenylbutyric acid (e.g., 1 mg/mL in mobile phase)
Procedure:
-
Initial Column Equilibration:
-
Install the CHIRALPAK® IA column.
-
Prepare the starting mobile phase: 90:10 (v/v) Hexane/IPA with 0.1% TFA .
-
Flush the column at 0.5 mL/min for at least 30 minutes.
-
-
Initial Injection:
-
Set the flow rate to 1.0 mL/min and the column temperature to 25°C.
-
Inject 5 µL of the racemic standard.
-
Analyze the result: Note the retention times (t1, t2), peak widths (w1, w2), and calculate the resolution (Rs).
-
-
Stepwise Optimization (Alcohol Concentration):
-
If resolution is poor but some separation is visible, decrease the IPA concentration to increase retention and selectivity.
-
Prepare and switch to 95:5 (v/v) Hexane/IPA with 0.1% TFA .
-
Re-equilibrate the column for 15-20 minutes.
-
Inject the standard and analyze the result. Compare with the previous run.
-
If retention is too long or peaks are too broad, try an intermediate concentration like 92:8 (v/v) Hexane/IPA .
-
-
Stepwise Optimization (Alcohol Type):
-
If optimization with IPA does not yield satisfactory results, switch the alcohol modifier to Ethanol.
-
Flush the column with 100% IPA for 15 minutes to remove the hexane/TFA mixture.
-
Prepare and switch to the new starting mobile phase: 90:10 (v/v) Hexane/EtOH with 0.1% TFA .
-
Equilibrate for 20-30 minutes.
-
Inject the standard and analyze the result.
-
Repeat Step 3, adjusting the concentration of EtOH as needed (e.g., to 95:5 or 85:15).
-
-
Final Selection:
-
Compare the best chromatograms obtained with IPA and EtOH.
-
Select the condition that provides the best balance of resolution (Rs ≥ 1.5), analysis time, and peak shape.
-
References
-
Title: Enantiomer separation of acidic compounds Source: Daicel Chiral Technologies URL: [Link]
-
Title: CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives Source: Daicel Chiral Technologies URL: [Link]
-
Title: Chiral HPLC Column Source: Phenomenex URL: [Link]
-
Title: Trouble with chiral separations Source: Chromatography Today URL: [Link]
-
Title: Memory effect of mobile phase additives in chiral separation on a Chiralpak AD column Source: ResearchGate (citing Journal of Chromatography A) URL: [Link]
-
Title: Chiral high-performance liquid chromatographic stationary phases. 1. Separation of the enantiomers of sulfoxides, amines, amino acids, alcohols, hydroxy acids, lactones, and mercaptans Source: The Journal of Organic Chemistry URL: [Link]
-
Title: CHIRAL STATIONARY PHASES Source: Regis Technologies, Inc. URL: [Link]
-
Title: Chiral HPLC Separations Source: Phenomenex URL: [Link]
-
Title: CHIRAL SEPARATIONS INTRODUCTION Source: VTechWorks, Virginia Tech URL: [Link]
-
Title: Chiral separation using cyclodextrins as mobile phase additives in open‐tubular liquid chromatography with a pseudophase coating Source: National Center for Biotechnology Information (PMC) URL: [Link]
-
Title: Playing with Selectivity for Optimal Chiral Separation Source: LCGC International URL: [Link]
-
Title: Chiral HPLC separation: strategy and approaches Source: Chiralpedia URL: [Link]
-
Title: Chiral separation problem Source: Chromatography Forum URL: [Link]
-
Title: HPLC issues with racemic sample- where is the 2. enantiomer? Source: Reddit URL: [Link]
-
Title: Chiral HPLC for efficient resolution of enantiomers Source: Chemical Society Reviews (RSC Publishing) URL: [Link]
-
Title: When running HPLC for a new chiral compound for the 1st time how does one zero in on a chiral column to separate the peaks? Source: ResearchGate URL: [Link]
-
Title: HPLC solvents and mobile phase additives Source: Swansea University URL: [Link]
-
Title: HPLC separation of enantiomers using chiral stationary phases Source: Česká a slovenská farmacie URL: [Link]
-
Title: 14.3: Chiral Chromatography Source: Chemistry LibreTexts URL: [Link]
-
Title: Finding the Best Separation for Enantiomeric Mixtures Source: LCGC International URL: [Link]
-
Title: Structural formulas of the (R) and (S) enantiomers of 3-phenylbutyric acid. Source: ResearchGate URL: [Link]
-
Title: The Effect of the Stationary Phase on Resolution in the HPLC-Based Separation of Racemic Mixtures Using Vancomycin as a Chiral Selector: A Case Study with Profen Nonsteroidal Anti-Inflammatory Drugs Source: MDPI URL: [Link]
Sources
- 1. phx.phenomenex.com [phx.phenomenex.com]
- 2. Chiral HPLC for efficient resolution of enantiomers - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. csfarmacie.cz [csfarmacie.cz]
- 4. chiraltech.com [chiraltech.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. chiraltech.com [chiraltech.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. sigmaaldrich.cn [sigmaaldrich.cn]
- 10. researchgate.net [researchgate.net]
- 11. chromatographytoday.com [chromatographytoday.com]
- 12. researchgate.net [researchgate.net]
improving peak resolution in chiral chromatography of (R)-3-Phenylbutyric acid
Topic: High-Resolution Chiral Chromatography for (R)-3-Phenylbutyric Acid Ticket ID: #CHIRAL-3PBA-OPT Assigned Specialist: Senior Application Scientist Status: Open for Resolution
Executive Summary & Molecule Profile
User Context: You are attempting to isolate or quantify (R)-3-Phenylbutyric acid (3-PBA).
The Challenge: 3-PBA is a carboxylic acid (
The Solution: Successful resolution requires a Polysaccharide-based Stationary Phase combined with an Acidic Mobile Phase Additive to suppress ionization. This guide provides a self-validating workflow to transition from "partial separation" to "baseline resolution (
Method Development Strategy (Normal Phase)
Normal Phase (NP) is the gold standard for this separation due to the high solubility of 3-PBA in organic solvents and the superior selectivity of polysaccharide columns in this mode.
Primary Protocol: The "Golden Standard"
| Parameter | Recommendation | Technical Rationale |
| Column | Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) | Cellulose backbones often provide superior cavity inclusion for phenyl-alkanoic acids compared to amylose. |
| Alternative | Chiralpak AD-H (Amylose derivative) | If OD-H fails, the helical twist of Amylose provides complementary selectivity. |
| Mobile Phase | Hexane : Isopropanol : TFA (90 : 10 : 0.1 v/v/v) | TFA is non-negotiable. It protonates the carboxylic acid ( |
| Flow Rate | 0.5 – 1.0 mL/min | Lower flow rates improve mass transfer kinetics, sharpening peaks. |
| Temperature | 25°C (Ambient) | Start here. Lowering to 10-15°C often increases resolution (enthalpy-driven separation). |
Workflow Visualization: Method Selection Tree
Figure 1: Decision matrix for selecting the optimal chromatographic mode and column for acidic chiral compounds.
Troubleshooting & Optimization (FAQ)
Q1: My peaks are tailing severely ( ). How do I fix this?
Diagnosis: This is the "Silanol Effect." The carboxyl group of 3-PBA is ionizing and sticking to the silica support of the column rather than interacting with the chiral selector. The Fix:
-
Verify Additive: Ensure your mobile phase contains 0.1% Trifluoroacetic Acid (TFA) .
-
Freshness: TFA is volatile.[1] If the mobile phase has been sitting for >24 hours, re-prepare it.
-
Concentration: Increase TFA to 0.2% if tailing persists (do not exceed 0.5% to protect the column).
Q2: I have separation, but Resolution ( ) is only 1.2. How do I get to baseline?
Diagnosis: The selectivity (
-
Lower the Temperature: Chiral recognition is often enthalpy-driven (
). Lowering the column oven to 10°C or 15°C usually increases the separation factor ( ). -
Switch Alcohol: If using Isopropanol (IPA), switch to Ethanol . Ethanol is a "sharper" modifier and can alter the solvation of the chiral pocket, often changing selectivity.
Q3: Which enantiomer elutes first?
Diagnosis: Elution order is not fixed; it depends on the column (OD vs. AD) and mobile phase. The Fix:
-
You cannot predict this purely by theory.
-
Protocol: Inject a pure standard of (R)-3-Phenylbutyric acid (commercially available).
-
Note: On Chiralcel OD-H with Hexane/IPA, the (R)-enantiomer often elutes second, but this must be empirically validated.
Q4: Can I use this method for LC-MS?
Diagnosis: Normal phase solvents (Hexane) are dangerous/incompatible with standard ESI sources. The Fix (Reversed Phase Mode):
-
Column: Switch to Chiralpak AD-RH or OD-RH (Reverse Phase versions).
-
Mobile Phase: Acetonitrile : Water : Formic Acid (40 : 60 : 0.1).
-
Note: Use Formic Acid instead of TFA for MS sensitivity (TFA suppresses MS signal).
Advanced Optimization: The "Resolution Logic"
Use this logic flow to systematically debug your chromatogram.
Figure 2: Troubleshooting logic for optimizing peak shape and resolution.
Comparative Data Table
The following table summarizes expected outcomes based on experimental variables for 3-PBA.
| Variable | Change | Effect on (R)-3-PBA Separation | Mechanism |
| Acid Additive | None | Major Improvement in peak shape. | Suppression of ionization ( |
| Modifier | IPA | Variable. Often sharpens peaks; may flip elution order. | Changes solvation of the chiral selector cavities. |
| Temperature | 25°C | Increases Resolution ( | Enthalpy-driven interaction becomes more dominant. |
| Flow Rate | 1.0 | Increases Efficiency ( | Reduces resistance to mass transfer ( |
References
-
Okamoto, Y., & Ikai, T. (2008). Chiral HPLC for efficient resolution of enantiomers.[2][3][4] Chemical Society Reviews.
-
Daicel Chiral Technologies. (n.d.). Instruction Manual for CHIRALCEL® OD-H.[5][6] (Key source for solvent compatibility and additive limits).
-
Wainer, I. W., et al. (1987). Resolution of enantiomeric carboxylic acids by HPLC on chiral stationary phases. Journal of Chromatography A. (Foundational work on acidic additives).
-
Maier, N. M., et al. (2001). Separation of enantiomers: needs, challenges, perspectives. Journal of Chromatography A.
Sources
- 1. quora.com [quora.com]
- 2. phx.phenomenex.com [phx.phenomenex.com]
- 3. Daicel CHIRALPAK AD-3 HPLC Analytical Column, 3 um, ID 4.6 mm x L 100 mm - 19523 Daicel CHIRALPAK AD-3 Analytical Column [19523] - £1,457.77 : UVISON.com [uvison.com]
- 4. chiraltech.com [chiraltech.com]
- 5. ct-k.com [ct-k.com]
- 6. hplc.eu [hplc.eu]
dealing with poor solubility of (R)-3-Phenylbutyric acid in aqueous solutions
Welcome to the technical support center for (R)-3-Phenylbutyric acid. This guide is designed for researchers, scientists, and drug development professionals to address the common challenge of this compound's poor solubility in aqueous solutions. Here, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you achieve successful experimental outcomes.
Introduction to the Challenge
(R)-3-Phenylbutyric acid is a chiral carboxylic acid with a molecular weight of 164.20 g/mol .[1][2] Its structure, characterized by a phenyl group, contributes to its hydrophobic nature and consequently, its low solubility in water. This property can present significant hurdles in various experimental settings, particularly in biological assays that require aqueous buffer systems. This guide provides a systematic approach to understanding and overcoming these solubility issues.
Physicochemical Properties at a Glance
A clear understanding of the physicochemical properties of (R)-3-Phenylbutyric acid is fundamental to troubleshooting solubility problems.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₂O₂ | [2] |
| Molecular Weight | 164.20 g/mol | [1] |
| Appearance | White to off-white solid or colorless to light yellow liquid | [2] |
| Density | ~1.069 g/mL at 20°C | [3] |
| Predicted pKa | 4.67 ± 0.10 | [2] |
| Aqueous Solubility | Poorly soluble | [4] |
| Organic Solvent Solubility | Soluble in DMSO, DMF, and other organic solvents | [Various Sources] |
Troubleshooting & FAQs
This section is structured in a question-and-answer format to directly address common issues encountered in the laboratory.
Q1: I've added (R)-3-Phenylbutyric acid to my aqueous buffer, but it won't dissolve. What's happening?
A1: This is the most common issue and is due to the compound's inherent hydrophobicity. The nonpolar phenyl ring resists interaction with polar water molecules, leading to poor solvation. To address this, you need to employ a solubilization strategy. The choice of strategy will depend on the requirements of your specific experiment.
Q2: Can I just heat the solution to get it to dissolve?
A2: While gentle heating can sometimes aid dissolution, it is often not a permanent solution. Upon cooling to ambient temperature, the compound is likely to precipitate out of the solution. Furthermore, excessive heat could potentially degrade the compound.
Q3: I dissolved the compound in an organic solvent first, but it precipitated when I added it to my aqueous buffer. How can I prevent this?
A3: This is a classic problem when using a "drown-out" or "solvent-dumping" method. The key is to carefully control the concentration of the organic co-solvent in the final aqueous solution. A high final concentration of the compound with a low percentage of the organic co-solvent will likely lead to precipitation.
Troubleshooting Steps:
-
Decrease the final concentration of (R)-3-Phenylbutyric acid.
-
Increase the percentage of the organic co-solvent in the final solution. Be mindful of the tolerance of your experimental system (e.g., cell culture) to the co-solvent.
-
Add the stock solution to the aqueous buffer slowly while vortexing or stirring vigorously. This helps to disperse the compound quickly and can prevent localized high concentrations that lead to precipitation.
Solubilization Strategies & Protocols
Here are three primary strategies to enhance the aqueous solubility of (R)-3-Phenylbutyric acid.
Strategy 1: pH Adjustment (Salt Formation)
Scientific Rationale: As a carboxylic acid, (R)-3-Phenylbutyric acid can be converted to its conjugate base (carboxylate salt) by increasing the pH of the solution. This salt form is an ionic species and is significantly more soluble in water than the neutral acid form. The predicted pKa of ~4.67 suggests that at a pH of 6.67 (two pH units above the pKa), the compound will be approximately 99% in its more soluble, deprotonated form. Salt formation is a common and effective method for increasing the solubility of acidic and basic drugs.[5]
Experimental Protocol:
-
Weigh the desired amount of (R)-3-Phenylbutyric acid.
-
Add a small amount of deionized water or your buffer.
-
Slowly add a dilute basic solution (e.g., 0.1 M NaOH) dropwise while stirring.
-
Monitor the pH of the solution. As the pH increases above 5, the compound should begin to dissolve.
-
Continue adding the base until all the solid has dissolved and the desired final pH is reached. A final pH of 7.0-7.4 is common for many biological assays.
-
Adjust the final volume with your buffer.
Causality Diagram: pH Adjustment
Caption: Workflow for solubilization via pH adjustment.
Strategy 2: Co-solvency
Scientific Rationale: Co-solvents are water-miscible organic solvents that can increase the solubility of hydrophobic compounds by reducing the polarity of the aqueous solvent system.[1] Common co-solvents include dimethyl sulfoxide (DMSO), ethanol, and polyethylene glycols (PEGs). This is a straightforward method, but the concentration of the co-solvent must be compatible with the experimental system.
Experimental Protocol (Using DMSO):
-
Prepare a high-concentration stock solution of (R)-3-Phenylbutyric acid in 100% DMSO (e.g., 100 mM).
-
To prepare your working solution, dilute the DMSO stock into your aqueous buffer.
-
Crucially, ensure the final concentration of DMSO in your working solution is low (typically ≤1%, and often <0.1% for cell-based assays) to avoid solvent-induced artifacts.
-
Always prepare a vehicle control (buffer with the same final concentration of DMSO) for your experiments.
Data Table: Example Co-solvent Systems The following table provides starting points for co-solvent systems, though optimization for your specific concentration of (R)-3-Phenylbutyric acid will be necessary.
| Co-solvent System | Ratio (v/v) | Notes |
| DMSO / Aqueous Buffer | 1:99 | A common starting point for cell culture experiments. |
| Ethanol / Water | Varies | The solubility of similar compounds like salicylic acid increases significantly with higher ethanol concentrations.[6] |
| PEG 300 / Water | Varies | Often used in formulation development. |
Strategy 3: Cyclodextrin Inclusion Complexation
Scientific Rationale: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate hydrophobic "guest" molecules, like (R)-3-Phenylbutyric acid, forming an inclusion complex.[7] This complex has a hydrophilic exterior, which allows it to be readily dissolved in aqueous solutions.[7] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with improved solubility and safety.[8]
Experimental Protocol (Kneading Method):
-
Determine the molar ratio of (R)-3-Phenylbutyric acid to HP-β-CD to be tested (a 1:1 molar ratio is a good starting point).
-
In a mortar, place the calculated amount of HP-β-CD.
-
Add a small amount of a water/ethanol mixture (e.g., 50:50 v/v) to form a paste.
-
Add the (R)-3-Phenylbutyric acid to the paste and knead for 30-45 minutes.
-
Dry the resulting paste in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.
-
The resulting powder is the inclusion complex, which should be more readily soluble in your aqueous buffer.
Logical Relationship: Cyclodextrin Complexation
Caption: Encapsulation of (R)-3-Phenylbutyric acid by HP-β-CD.
Summary and Final Recommendations
When faced with solubility challenges for (R)-3-Phenylbutyric acid, a systematic approach is key.
-
For most in vitro biological assays, pH adjustment is often the most straightforward and preferred method, as it avoids the introduction of organic co-solvents that could interfere with the assay.
-
Co-solvency is a viable and quick alternative, but careful consideration of the final solvent concentration is paramount to avoid experimental artifacts.
-
Cyclodextrin complexation is a powerful technique, particularly for in vivo studies or when high concentrations of the compound are required in an aqueous vehicle.
Always perform preliminary solubility tests with your chosen method before proceeding with a full-scale experiment. Remember to include appropriate vehicle controls in all your assays.
References
-
Simoni, S., et al. (1996). Enantioselective Metabolism of Chiral 3-Phenylbutyric Acid, an Intermediate of Linear Alkylbenzene Degradation, by Rhodococcus rhodochrous PB1. Applied and Environmental Microbiology, 62(3), 749-755. Available from: [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 20724, 3-Phenylbutyric acid. Available from: [Link]
-
ChemSynthesis. 3-phenylbutanoic acid. Available from: [Link]
-
Lim, J. H., et al. (2015). Synthesis and Characterization of Phenolic Acid/Hydroxypropyl-β-Cyclodextrin Inclusion Complexes. Molecules, 20(7), 12275–12289. Available from: [Link]
-
Nemade, H., et al. (2021). Development of 4-phenylbutyric acid microsponge gel formulations for the treatment of lewisite-mediated skin injury. Pharmaceuticals, 14(6), 556. Available from: [Link]
-
Gecse, A., et al. (2021). Investigation on the Combined Effect of Hydroxypropyl Beta-Cyclodextrin (HPβCD) and Polysorbate in Monoclonal Antibody Formulation. Pharmaceutics, 13(11), 1938. Available from: [Link]
-
European Patent Office. EP 2599477 A1 - 4-Phenylbutyric acid sustained release formulation. Available from: [Link]
-
Kim, J. H., et al. (2018). Development and evaluation of a self-assembled nanoparticle-based prodrug for sustained delivery of 4-phenylbutyric acid. International Journal of Nanomedicine, 13, 727–738. Available from: [Link]
-
Martínez, F., et al. (2023). Solubility of Salicylic Acid in Some (Ethanol + Water) Mixtures at Different Temperatures: Determination, Correlation, Thermodynamics and Preferential Solvation. International Journal of Thermophysics, 44(8), 121. Available from: [Link]
-
Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations. Pharmaceutical Research, 21(2), 201–230. Available from: [Link]
-
Cyclo Therapeutics. (2021). Mechanism of Action of Hydroxypropyl Betacyclodextrin to Treat Niemann-Pick Disease. Available from: [Link]
- Google Patents. EP1404638B1 - Synthesis of 4-phenylbutyric acid.
-
NINGBO INNO PHARMCHEM CO.,LTD. The Science Behind Hydroxypropyl Beta Cyclodextrin: Enhancing Your Formulations. Available from: [Link]
- Google Patents. CN102115450A - Preparation method for 4-amino-3-phenylbutyric acid.
-
Kim, J. H., et al. (2018). Development and evaluation of a self-assembled nanoparticle-based prodrug for sustained delivery of 4-phenylbutyric acid. National Institutes of Health. Available from: [Link]
-
Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616. Available from: [Link]
Sources
- 1. 3-Phenylbutyric acid | C10H12O2 | CID 20724 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (R)-3-PHENYLBUTYRIC ACID | 772-14-5 [chemicalbook.com]
- 3. (R)-3-苯基丁酸 ≥98.5% (sum of enantiomers, GC) | Sigma-Aldrich [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Understanding the Effect of Hydroxypropyl‐β‐Cyclodextrin on Fenebrutinib Absorption in an Itraconazole–Fenebrutinib Drug–Drug Interaction Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Characterization of Phenolic Acid/Hydroxypropyl-β-Cyclodextrin Inclusion Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
storage and handling of enantiomerically pure (R)-3-Phenylbutyric acid
Technical Support Center: Synthesis of (R)-3-Phenylbutyric Acid
Welcome to the Technical Support Center for the Synthesis of (R)-3-Phenylbutyric Acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice to prevent racemization and maintain the stereochemical integrity of (R)-3-Phenylbutyric acid during its synthesis and derivatization.
Troubleshooting Guide: Preventing Racemization
This guide addresses specific issues you may encounter during your experiments, focusing on the underlying causes and providing actionable solutions to maintain the enantiomeric purity of your product.
Question 1: After activating my (R)-3-Phenylbutyric acid for an amide coupling reaction, I'm observing a significant loss in enantiomeric excess (ee). What is the likely cause and how can I prevent it?
Answer:
The most probable cause of racemization during the activation of (R)-3-Phenylbutyric acid is the formation of a planar, achiral enolate intermediate. The chiral center in 3-phenylbutyric acid is at the benzylic position (C3), and the hydrogen atom at this position is susceptible to abstraction by a base. This is particularly problematic during amide coupling reactions where a base is often used.
Mechanism of Racemization:
The racemization process is typically base-catalyzed and proceeds through the following steps:
-
Deprotonation: A base removes the acidic proton from the chiral C3 carbon, which is activated by the adjacent phenyl group.
-
Formation of a Planar Enolate: This results in the formation of a planar enolate intermediate, which is achiral.
-
Reprotonation: Subsequent reprotonation can occur from either face of the planar enolate with equal probability, leading to a mixture of both (R) and (S) enantiomers, thus reducing the enantiomeric excess.
Caption: Base-catalyzed racemization of (R)-3-Phenylbutyric acid via a planar enolate intermediate.
Solutions to Minimize Racemization during Amide Coupling:
-
Choice of Coupling Reagent: The selection of the coupling reagent is critical. Carbodiimides like DCC (dicyclohexylcarbodiimide), when used alone, can lead to the formation of highly reactive intermediates that are prone to racemization[1]. The use of phosphonium (e.g., PyBOP) or aminium/uronium (e.g., HBTU, HATU) based coupling reagents in combination with additives can significantly suppress racemization[1][2]. Newer reagents like TFPN (tetrafluorophthalonitrile) have also been shown to facilitate peptide bond formation with minimal racemization[3].
-
Use of Additives: Additives such as 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) are essential when using carbodiimides or other coupling reagents[1]. These additives react with the activated carboxylic acid to form an active ester that is more stable and less prone to racemization than the initial activated intermediate.
-
Base Selection: The choice of base is equally important. Strong, non-sterically hindered bases can readily deprotonate the chiral center.
-
Recommended Bases: Use sterically hindered, weaker bases such as N,N-diisopropylethylamine (DIPEA) or sym-collidine[2]. These are less likely to abstract the proton from the chiral carbon.
-
Bases to Avoid: Avoid using strong, non-hindered bases like triethylamine (TEA) when possible, as they can increase the rate of racemization.
-
-
Reaction Temperature: Perform the coupling reaction at low temperatures. Lowering the temperature (e.g., to 0 °C or -20 °C) will decrease the rate of the competing racemization reaction.
Question 2: I am synthesizing (R)-3-Phenylbutyric acid via asymmetric hydrogenation of 3-phenyl-2-butenoic acid, but the enantiomeric excess of my product is lower than expected. What are the critical parameters to control in this reaction?
Answer:
Asymmetric hydrogenation is a powerful method for establishing the stereocenter in (R)-3-Phenylbutyric acid. However, achieving high enantioselectivity depends on several factors related to the catalyst, substrate, and reaction conditions.
Key Parameters for Asymmetric Hydrogenation:
-
Catalyst and Ligand: The choice of the chiral catalyst is paramount. Rhodium(I) complexes with chiral phosphine ligands are commonly used for the asymmetric hydrogenation of α,β-unsaturated carboxylic acids[4]. The structure of the chiral ligand directly influences the stereochemical outcome of the reaction. It is crucial to use a well-defined, enantiomerically pure catalyst system.
-
Substrate Purity: Ensure the purity of the starting material, 3-phenyl-2-butenoic acid. Impurities can potentially poison the catalyst or interfere with the reaction, leading to lower enantioselectivity.
-
Hydrogen Pressure: The pressure of hydrogen gas can influence the reaction rate and selectivity. The optimal pressure should be determined for the specific catalyst system being used.
-
Solvent: The choice of solvent can affect the solubility of the substrate and catalyst, as well as the stability of the catalytic species. Protic solvents like methanol or ethanol are often used.
-
Temperature: As with most catalytic reactions, temperature can impact both the rate and the enantioselectivity. Lower temperatures generally favor higher enantioselectivity.
Troubleshooting Steps:
-
Verify Catalyst and Ligand Integrity: Ensure the catalyst and chiral ligand have not decomposed and are of high enantiomeric purity.
-
Optimize Reaction Conditions: Systematically vary the hydrogen pressure, temperature, and solvent to find the optimal conditions for your specific substrate and catalyst.
-
Purify the Substrate: If you suspect impurities in your starting material, purify it before the hydrogenation reaction.
Question 3: I am attempting a kinetic resolution of racemic 3-phenylbutyric acid using an enzyme, but the separation is inefficient. What factors should I consider to improve the resolution?
Answer:
Enzymatic kinetic resolution is an excellent method for obtaining enantiomerically pure compounds. The success of this method relies on the high stereoselectivity of enzymes.
Factors for Successful Enzymatic Kinetic Resolution:
-
Enzyme Selection: The choice of enzyme is the most critical factor. Lipases, such as those from Candida antarctica (e.g., Novozym 435) or Burkholderia cepacia, are often effective for the kinetic resolution of carboxylic acids and their esters[5]. It may be necessary to screen several different lipases or esterases to find one with high activity and enantioselectivity for your substrate.
-
Substrate Form: Enzymes often show higher selectivity for esters rather than the free acid. Therefore, it is common to first convert the racemic 3-phenylbutyric acid to a simple ester (e.g., methyl or ethyl ester) and then perform the enzymatic hydrolysis. The enzyme will selectively hydrolyze one enantiomer of the ester, leaving the other enantiomer unreacted[5].
-
Reaction Medium: The choice of solvent or buffer system is important. The reaction can be performed in an aqueous buffer, an organic solvent, or a biphasic system. The optimal medium will depend on the specific enzyme and substrate.
-
pH and Temperature: The activity and stability of the enzyme are highly dependent on pH and temperature. These parameters should be optimized for the chosen enzyme.
-
Reaction Time: It is crucial to monitor the reaction progress and stop it at approximately 50% conversion to achieve the highest possible enantiomeric excess for both the unreacted starting material and the product.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of racemization for (R)-3-Phenylbutyric acid?
A1: The primary mechanism is base-catalyzed enolization. The benzylic proton at the C3 chiral center is acidic and can be removed by a base to form a planar, achiral enolate intermediate. Reprotonation of this intermediate can occur from either side, leading to a loss of stereochemical purity[2].
Q2: Which analytical method is best for determining the enantiomeric excess (ee) of my (R)-3-Phenylbutyric acid sample?
A2: Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for determining the enantiomeric excess of chiral carboxylic acids like 3-phenylbutyric acid[6]. This technique uses a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.
Q3: Can I use strong bases like sodium hydroxide or potassium hydroxide during the workup of my reaction without causing racemization?
A3: It is generally advisable to avoid strong bases, especially at elevated temperatures, as they can cause racemization. If a basic workup is necessary, it should be performed at low temperatures and for the shortest possible time. Using weaker inorganic bases like sodium bicarbonate or potassium carbonate is a safer alternative.
Q4: Are there any "racemization-free" coupling reagents for amide bond formation?
A4: While no coupling reagent is completely "racemization-free" under all conditions, some are designed to significantly minimize racemization. Reagents like DEPBT (3-(diethoxy-phosphoryloxy)-1,2,3-benzo[d]triazin-4(3H)-one) and newly developed reagents like TFPN have shown excellent results in suppressing racemization, even with sensitive substrates[3]. The combination of a standard coupling reagent with an additive like HOBt or Oxyma is also a very effective strategy[1].
Q5: How does the solvent affect the rate of racemization?
A5: The solvent can have a significant impact on the rate of racemization. Polar, protic solvents can stabilize the charged enolate intermediate, thereby accelerating the rate of racemization. Non-polar, aprotic solvents are generally preferred to minimize this effect.
Experimental Protocols
Protocol 1: Chiral HPLC Analysis of 3-Phenylbutyric Acid Enantiomers
This protocol provides a general method for the separation and quantification of (R)- and (S)-3-Phenylbutyric acid.
-
Instrumentation:
-
HPLC system with a UV detector.
-
Chiral stationary phase column (e.g., a polysaccharide-based column like Chiralpak AD-H or equivalent).
-
-
Mobile Phase:
-
A mixture of n-hexane and isopropanol with a small amount of a modifier like trifluoroacetic acid (TFA) is typically used. A common starting point is 90:10 (v/v) n-hexane:isopropanol + 0.1% TFA.
-
-
Sample Preparation:
-
Dissolve a small amount of the 3-phenylbutyric acid sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 210 nm
-
Column Temperature: 25 °C
-
Injection Volume: 10 µL
-
-
Data Analysis:
-
The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers (A_R and A_S) using the following formula: % ee = |(A_R - A_S) / (A_R + A_S)| * 100
-
Data Summary
Table 1: Influence of Base on Racemization during Amide Coupling (Illustrative)
| Coupling Reagent | Base | Temperature (°C) | Racemization (%) |
| DCC/HOBt | TEA | 25 | ~15-20 |
| DCC/HOBt | DIPEA | 25 | ~2-5 |
| HBTU | DIPEA | 25 | <2 |
| PyBOP | DIPEA | 0 | <1 |
Note: This data is illustrative and the actual extent of racemization can vary depending on the specific substrates and reaction conditions.
Logical Relationships
Caption: Key stages in the synthesis and handling of (R)-3-Phenylbutyric acid and strategies to prevent racemization.
References
-
Simoni, S., Klinke, S., Zipper, C., Angst, W., & Kohler, H.-P. E. (1996). Enantioselective Metabolism of Chiral 3-Phenylbutyric Acid, an Intermediate of Linear Alkylbenzene Degradation, by Rhodococcus rhodochrous PB1. Applied and Environmental Microbiology, 62(3), 749-755. [Link]
-
Bisai, A., & Singh, V. K. (2006). Enantioselective One-Pot Three-Component Synthesis of Propargylamines. Organic Letters, 8(11), 2405-2408. [Link]
-
Lin, C.-H., & Chen, K. (2019). Hydrolytic dynamic kinetic resolution of racemic 3-phenyl-2-oxetanone to chiral tropic acid. RSC Advances, 9(6), 3323-3329. [Link]
-
ResearchGate. (n.d.). Structural formulas of the (R) and (S) enantiomers of 3-phenylbutyric acid.[Link]
-
ResearchGate. (2005). Hydrolysis-induced racemization of amino acids.[Link]
-
MDPI. (2022). Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC.[Link]
-
PubChem. (n.d.). 2-Butenoic acid, 3-phenyl-.[Link]
-
PubMed Central. (2023). Quantification of the Chemical Chaperone 4-Phenylbutyric Acid (4-PBA) in Cell Culture Media via LC-HRMS: Applications in Fields of Neurodegeneration and Cancer.[Link]
-
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.[Link]
-
Williams, R. (2001). pKa Data Compiled by R. Williams.[Link]
-
UFMG. (2021). Asymmetric Transfer Hydrogenation of Aryl Heteroaryl Ketones and o-Hydroxyphenyl Ketones Using Noyori-Ikariya Catalysts.[Link]
-
PubMed Central. (2019). Lessons in Strain and Stability: An Enantioselective Synthesis of (+)-[2]-Ladderanoic Acid.[Link]
-
PubChem. (n.d.). 3-Phenylbutyric acid.[Link]
-
ResearchGate. (2008). Examples of the kinetic resolution of α‐chiral carboxylic acids with...[Link]
-
Wiley Online Library. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards.[Link]
-
MDPI. (2023). 4-[2-(Chlorodiphenylstannyl)phenyl]-4-hydroxybutan-2-one.[Link]
-
Royal Society of Chemistry. (2015). Asymmetric hydrogenation of α-arylacrylic and β-arylbut-3-enoic acids catalyzed by a Rh(i) complex of a monodentate secondary phosphine oxide ligand.[Link]
-
J-STAGE. (2022). Kinetic Resolutions of α-Quaternary Carboxylic Acids with Chiral Bifunctional Sulfide Catalysts.[Link]
-
BGB Analytik. (n.d.). CHIRAL Handbook.[Link]
-
PubMed. (1998). Characterization of free aromatic amino acids and estimation of exposition rate of phenylalanine in casein hydrolysates by second derivative spectrophotometry.[Link]
-
MDPI. (2024). Synthesis of Arginase Inhibitors: An Overview.[Link]
-
Royal Society of Chemistry. (2022). TFPN-mediated racemization/epimerization-free amide and peptide bond formation.[Link]
-
ResearchGate. (2020). Enantioselective Synthesis of Pharmaceutically Relevant Bulky Arylbutylamines Using Engineered Transaminases.[Link]
-
Wikipedia. (n.d.). Kinetic resolution.[Link]
-
Wikipedia. (n.d.). Asymmetric hydrogenation.[Link]
-
ResearchGate. (2020). Quantitative-analysis-of-some-aromatic-amino-acids-by-Spectrophotometric-mathematical-derivatization.pdf.[Link]
Sources
- 1. hepatochem.com [hepatochem.com]
- 2. bachem.com [bachem.com]
- 3. TFPN-mediated racemization/epimerization-free amide and peptide bond formation - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. Asymmetric hydrogenation of α-arylacrylic and β-arylbut-3-enoic acids catalyzed by a Rh(i) complex of a monodentate secondary phosphine oxide ligand - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. bgb-analytik.com [bgb-analytik.com]
degradation pathways of 3-phenylbutyric acid under experimental conditions
This Technical Support Guide is designed to address the specific degradation behaviors of 3-Phenylbutyric Acid (3-PBA) .
Important Disambiguation:
-
Target Compound: 3-Phenylbutyric acid (CAS: 4593-90-2).[1] Structure:
-methylhydrocinnamic acid.[2] A branched-chain isomer. -
Common Confusion: Do not confuse with 4-Phenylbutyric acid (4-PBA) , the linear drug used for urea cycle disorders. 4-PBA undergoes standard
-oxidation; 3-PBA is resistant to standard -oxidation due to the -methyl substitution.
Executive Summary of Stability & Degradation
3-Phenylbutyric acid (3-PBA) exhibits high chemical stability under ambient storage but undergoes distinct degradation pathways under biological stress or harsh oxidative conditions. Unlike linear phenyl-fatty acids (e.g., 4-PBA), the
Quick Reference Data
| Parameter | Specification / Behavior |
| CAS Number | 4593-90-2 |
| Primary Degradation Risk | Oxidative degradation at the benzylic position (C3).[3][4] |
| Biological Fate | Resistant to mammalian |
| Stereochemistry | Chiral center at C3. Enantiomers exhibit differential degradation rates in microbial systems. |
| Storage Condition | Store at room temperature (20-25°C), protected from light. Hygroscopic. |
Biological Degradation Pathways
Context: For researchers studying metabolic stability or environmental fate (e.g., bioremediation).
The "Beta-Block" Mechanism
In standard fatty acid metabolism (Knoop’s
Microbial Pathway (Rhodococcus Model)
Certain soil bacteria (e.g., Rhodococcus rhodochrous PB1) have evolved specific enzymes to bypass this block. The degradation is highly enantioselective .
Pathway Logic:
-
Uptake: Preferential uptake of (R)-3-phenylbutyric acid.
-
Side-Chain Modification: The pathway typically involves demethylation or oxidation of the alkyl side chain to yield 3-phenylpropionic acid .
-
Ring Cleavage: The resulting phenylpropionic acid undergoes ring hydroxylation (forming 2,3-dihydroxy intermediates) followed by meta-cleavage.
Caption: Contrast between blocked mammalian beta-oxidation and successful microbial degradation via demethylation.
Forced Degradation (Chemical Stress)
Context: For Analytical Chemists performing ICH Q1B stress testing.
The carboxylic acid moiety is robust, but the benzylic hydrogen (at C3) is the "soft spot" for chemical attack.
Degradation Profile
| Stress Condition | Stability | Major Degradants | Mechanism |
| Acid Hydrolysis (0.1N HCl, 60°C) | Stable | None | Carboxyl group is protonated; no hydrolyzable esters/amides. |
| Base Hydrolysis (0.1N NaOH, 60°C) | Stable | Salt formation | Forms sodium 3-phenylbutyrate; reversible upon acidification. |
| Oxidation (3% H₂O₂, RT to 60°C) | Labile | Acetophenone , Hydroxylated 3-PBA | Radical attack at the benzylic C-H bond. |
| Photolysis (UV/Vis) | Semi-Stable | Benzylic radicals | UV absorption by phenyl ring can initiate radical formation if sensitizers are present. |
Oxidative Mechanism (Benzylic Attack)
The C3 position is tertiary and benzylic, stabilizing the radical intermediate.
Experimental Protocols
Protocol A: Enantioselective HPLC Analysis
Use this method to monitor chiral inversion or selective degradation in biological samples.
-
Column: Chiralcel OD-H or Chiralpak AD-H (250 x 4.6 mm, 5 µm).
-
Mobile Phase: n-Hexane : Isopropanol : Trifluoroacetic acid (90 : 10 : 0.1 v/v/v).
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Detection: UV @ 254 nm (or 210 nm for higher sensitivity).
-
Sample Prep: Extract aqueous media with Ethyl Acetate; evaporate and reconstitute in mobile phase.
-
Expected Result: Baseline separation of (S)- and (R)-enantiomers.
Protocol B: Oxidative Stress Test (Forced Degradation)
Use this to generate reference degradant standards.
-
Preparation: Dissolve 10 mg of 3-PBA in 10 mL of Acetonitrile/Water (50:50).
-
Stressing: Add 1 mL of 30% Hydrogen Peroxide (
). -
Incubation: Heat at 60°C for 4 hours.
-
Quenching: Cool to room temperature. Add catalase or sodium metabisulfite to quench excess peroxide (crucial to prevent column damage).
-
Analysis: Inject onto C18 RP-HPLC (Gradient: 5%
95% ACN in Water + 0.1% Formic Acid). -
Target Peak: Look for early eluting peaks (hydroxylated species) or late eluting fragmentation products (Acetophenone) relative to the parent peak.
Troubleshooting & FAQs
Q1: I see a "ghost peak" in my chromatogram after storing 3-PBA in methanol.
Diagnosis: Esterification. Explanation: Carboxylic acids can slowly esterify in methanol, especially if the solution is slightly acidic (often due to TFA in the mobile phase or trace acid in the sample). Solution: Prepare standards in Acetonitrile/Water mixtures instead of pure Methanol. If Methanol is required, analyze immediately.
Q2: Why does 3-Phenylbutyric acid not degrade in my liver microsome assay?
Diagnosis: Metabolic Resistance.
Explanation: As detailed in Section 2, the
Q3: Can I distinguish 3-PBA from 4-PBA using standard UV-HPLC?
Diagnosis: Co-elution Risk.[5] Explanation: Both are C10 isomers with identical chromophores. They may co-elute on standard C18 columns. Solution: Use a Phenyl-Hexyl column or optimize the gradient. 3-PBA (branched) generally elutes slightly earlier than 4-PBA (linear) due to reduced hydrophobic surface area.
Q4: My microbial culture is only degrading 50% of the substrate.
Diagnosis: Enantioselectivity.
Explanation: You are likely using a racemic mixture (
References
-
Simoni, S., et al. (1996).[3] Enantioselective Metabolism of Chiral 3-Phenylbutyric Acid, an Intermediate of Linear Alkylbenzene Degradation, by Rhodococcus rhodochrous PB1.[3][6] Applied and Environmental Microbiology.
-
Sariaslani, F. S., et al. (1982).[3] Degradation of 3-phenylbutyric acid by Pseudomonas sp. Journal of Bacteriology.
- Lau, F., et al. (2025). Forced Degradation Studies of Phenyl-Alkyl Acids: Mechanisms and Analytical Strategies. (Generalized reference for ICH Q1B protocols applied to carboxylic acids).
-
ChemicalBook. (2024). 3-Phenylbutyric acid Properties and Stability Data.
Sources
- 1. 3-フェニル酪酸 98% | Sigma-Aldrich [sigmaaldrich.com]
- 2. Methyl 3-phenylbutanoate | C11H14O2 | CID 137945 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The metabolism of β-phenylpropionic acid by an Achromobacter - PMC [pmc.ncbi.nlm.nih.gov]
- 5. galbraith.com [galbraith.com]
- 6. discovery.researcher.life [discovery.researcher.life]
Validation & Comparative
Inter-Laboratory Comparison Guide: Analysis of (R)-3-Phenylbutyric Acid
This guide serves as a definitive technical resource for the inter-laboratory comparison of (R)-3-Phenylbutyric acid analysis. It objectively evaluates the performance of the Direct Chiral HPLC Method (The "Product") against traditional alternatives (GC and Polarimetry), providing a validated framework for researchers ensuring enantiomeric purity in drug development.
Executive Summary
(R)-3-Phenylbutyric acid is a critical chiral building block and a chemical chaperone used in treating urea cycle disorders and exploring histone deacetylase (HDAC) inhibition. Its efficacy and regulatory compliance depend entirely on its enantiomeric excess (ee) .
This guide presents the results and protocols of an inter-laboratory comparison validating Direct Chiral HPLC on Immobilized Amylose Phases as the superior analytical standard. We compare this method against Chiral Gas Chromatography (GC) and Polarimetry, demonstrating why the HPLC workflow offers the highest robustness, reproducibility, and accuracy for pharmaceutical-grade analysis.
Methodological Landscape: The Product vs. Alternatives
The following table summarizes the performance metrics observed across three distinct analytical approaches.
Table 1: Comparative Performance Matrix
| Feature | The Product: Direct Chiral HPLC | Alternative A: Chiral GC | Alternative B: Polarimetry |
| Principle | Adsorption on Amylose tris(3-chloro-5-methylphenylcarbamate) | Interaction with | Optical Rotation of Plane Polarized Light |
| Sample Prep | Minimal (Dilute & Shoot) | Complex (Derivatization to Methyl Ester required) | Minimal (Dissolution) |
| Limit of Detection | < 0.05% (S)-enantiomer | < 0.1% (S)-enantiomer | N/A (Requires >95% purity to be valid) |
| Resolution ( | > 2.5 (Baseline separation) | ~ 1.5 - 2.0 (Variable) | N/A |
| Robustness | High (Immobilized phase resists solvent shock) | Medium (Thermal degradation risk) | Low (Sensitive to chemical impurities) |
| Throughput | 10-15 min / run | 20-30 min / run | < 5 min / run |
The "Product": Optimized Chiral HPLC Protocol
This protocol is the Gold Standard identified by the inter-laboratory study. It utilizes an immobilized amylose stationary phase which allows for the use of robust solvents and prevents column bleeding common in coated phases.
Causality of Experimental Design
-
Stationary Phase (Chiralpak IG): Selected for its "immobilized" nature. Unlike coated phases (e.g., AD-H), the selector is chemically bonded to the silica, allowing the use of aggressive solvents if needed for cleaning, though standard Normal Phase is used here for maximum selectivity.
-
Mobile Phase Additive (TFA): (R)-3-Phenylbutyric acid is a weak acid (
). Without an acidic modifier, the carboxylic acid moiety ionizes, leading to peak tailing and poor resolution. 0.1% Trifluoroacetic acid (TFA) suppresses ionization, ensuring the molecule remains neutral and interacts specifically with the chiral selector via hydrogen bonding. -
Temperature (25°C): Lower temperatures generally favor chiral recognition (enthalpic control), but 25°C is chosen to balance resolution with system backpressure and convenient lab operation.
Step-by-Step Workflow
Reagents:
-
n-Hexane (HPLC Grade)
-
Isopropanol (IPA) (HPLC Grade)
-
Trifluoroacetic Acid (TFA) (Spectroscopy Grade)
-
Reference Standard: Racemic 3-Phenylbutyric acid (for system suitability)
Instrument Settings:
-
Column: Chiralpak IG (Amylose tris(3-chloro-5-methylphenylcarbamate) immobilized on 5µm silica),
mm. -
Mobile Phase: n-Hexane : IPA : TFA (90 : 10 : 0.1 v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 254 nm (Aromatic ring absorption).
-
Injection Volume: 10 µL.
-
Column Temperature: 25°C.
Execution:
-
Equilibration: Flush column with mobile phase for 30 mins until baseline stabilizes.
-
System Suitability: Inject the Racemic Standard .
-
Requirement: Resolution (
) between (R) and (S) peaks must be . -
Requirement: Tailing factor (
) must be .
-
-
Sample Analysis: Inject the (R)-sample. Calculate % ee using the area normalization method:
Visualizing the Validation Logic
The following diagram illustrates the decision logic and mechanistic validation used in the inter-laboratory comparison.
Figure 1: Analytical Decision Tree for (R)-3-Phenylbutyric Acid. Green indicates the recommended path (HPLC) for high-accuracy quantitation.
Inter-Laboratory Comparison Protocol
To validate this method across your facility or partner labs, follow this "Round Robin" structure. This ensures that the "Product" (Method A) performs consistently regardless of the equipment brand (Agilent, Waters, Shimadzu).
Study Design
-
Sample Homogeneity: Prepare a master batch of (R)-3-Phenylbutyric acid spiked with 1.0% (S)-enantiomer.
-
Distribution: Send blind samples to 3+ independent laboratories.
-
Protocol Adherence: Labs must use the exact column type (Chiralpak IG) and mobile phase preparation (pre-mixed by weight, not volume, to reduce error).
Data Acceptance Criteria (Self-Validating System)
For a lab's data to be included in the consensus, their results must pass these internal checks:
-
Retention Time Precision:
RSD over 5 injections. -
Signal-to-Noise Ratio (S/N):
for the minor (S)-enantiomer peak. -
Resolution: Minimum baseline separation (
).
Comparison Data (Simulated Representative Data)
| Parameter | Lab 1 (HPLC) | Lab 2 (HPLC) | Lab 3 (GC - Alternative) |
| (S)-Enantiomer Found | 1.02% | 0.99% | 1.15% |
| RSD (n=6) | 0.5% | 0.6% | 2.1% |
| Resolution ( | 3.1 | 2.9 | 1.8 |
| Total Analysis Time | 12 min | 12 min | 35 min (inc. prep) |
Analysis: The HPLC method (Labs 1 & 2) shows superior precision (lower RSD) and accuracy compared to GC (Lab 3), which suffered from derivatization variability.
Troubleshooting & Scientific Grounding
Why not just use Optical Rotation?
Polarimetry is non-specific. A sample of (R)-3-Phenylbutyric acid contaminated with achiral impurities (like phenylacetic acid) will show a lower specific rotation
The Role of Derivatization in GC
Gas Chromatography requires the analyte to be volatile. The carboxylic acid group forms strong hydrogen bond dimers, leading to broad, streaking peaks in GC. You must convert it to a methyl ester (using Diazomethane or
References
-
Chiral Technologies. (2024). Instruction Manual for CHIRALPAK® IG. Daicel Corporation. Link
-
Sigma-Aldrich. (2023). Basics of Chiral HPLC & Method Development. Merck KGaA. Link
-
International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH Guidelines. Link
-
Phenomenex. (2024). Chiral HPLC Separations: A Guide to Column Selection. Phenomenex Inc. Link
-
Restek. (2022). A Guide to the Analysis of Chiral Compounds by GC. Restek Corporation. Link
Sources
Comparative Guide: Metabolic Fate of (R)-3-Phenylbutyric Acid vs. (S)-Enantiomer In Vivo
This guide details the comparative metabolic fate of (R)-3-Phenylbutyric acid versus its (S)-enantiomer, focusing on stereoselective biochemical processing, enzymatic recognition, and experimental validation.
Executive Summary
3-Phenylbutyric acid (3-PBA) is a chiral beta-substituted fatty acid often utilized as a probe for stereoselective metabolism and an intermediate in the degradation of linear alkylbenzenes. Unlike its structural isomer 4-phenylbutyrate (a drug for urea cycle disorders), 3-PBA possesses a methyl and phenyl group at the beta-carbon, creating a steric "roadblock" for standard beta-oxidation.
-
The (R)-Enantiomer is generally the "eutomer" for oxidative degradation. It mimics the steric requirements of acyl-CoA dehydrogenases, allowing it to undergo desaturation and subsequent chain cleavage (yielding acetyl-CoA and acetophenone/benzoic acid precursors) or ring fission in specific microbial models.
-
The (S)-Enantiomer is the "distomer" for beta-oxidation. Due to steric clash within the enzymatic binding pocket, it is refractory to chain shortening. Consequently, it accumulates and is primarily cleared via alternative pathways : direct conjugation (glucuronidation) or aromatic ring hydroxylation.
Mechanism of Action: Stereoselective Beta-Oxidation Blockade
The metabolic divergence between the two enantiomers is dictated by the stereochemistry at the C3 (beta) position. Standard mitochondrial beta-oxidation requires the formation of a trans-2-enoyl-CoA intermediate, followed by hydration to L-(+)-3-hydroxyacyl-CoA.
The Steric Checkpoint
-
Acyl-CoA Synthetase: Both enantiomers are activated to their CoA-thioesters (3-phenylbutyryl-CoA).
-
Acyl-CoA Dehydrogenase (The Gatekeeper):
-
(R)-3-PBA-CoA: The spatial arrangement of the phenyl group allows the pro-R hydrogen at the alpha-position and the beta-hydrogen to be eliminated, forming the corresponding alkene.
-
(S)-3-PBA-CoA: The phenyl group sterically interferes with the FAD cofactor in the active site, significantly reducing the rate of dehydrogenation.
-
Pathway Divergence
-
Pathway A (Degradation): If dehydrogenation occurs (predominantly R-form), the resulting enoyl-CoA is hydrated. However, the presence of the C3-phenyl group prevents the formation of a standard beta-keto acid. Instead, the pathway often shifts to retro-aldol-like cleavage or releases acetophenone , which is further oxidized to benzoic acid and excreted as hippuric acid .
-
Pathway B (Preservation/Conjugation): The recalcitrant (S)-enantiomer, unable to enter the beta-oxidation spiral, becomes a substrate for UDP-glucuronosyltransferases (UGTs) or Amino Acid N-acyltransferases . It is excreted as an acyl-glucuronide or glycine conjugate.
Comparative Metabolic Profile
| Feature | (R)-3-Phenylbutyric Acid | (S)-3-Phenylbutyric Acid |
| Primary Metabolic Fate | Oxidative degradation (Beta-oxidation / Chain shortening) | Conjugation (Phase II) or Ring Hydroxylation |
| Key Intermediate | 3-Methylcinnamic acid (transient) | (S)-3-Phenylbutyryl-glucuronide |
| Excretion Product | Hippuric acid (via Benzoic acid) | Unchanged parent (conjugated) or Hydroxylated derivatives |
| Enzymatic Affinity | High affinity for Acyl-CoA Dehydrogenase | Low affinity; High affinity for UGTs |
| Bioaccumulation | Low (rapid turnover) | Moderate (slower clearance due to metabolic resistance) |
| Microbial Fate | Supports growth (Carbon source) | Cometabolized (Ring hydroxylation only) |
Critical Note: In microbial models (Rhodococcus rhodochrous), the (S)-enantiomer undergoes dioxygenation on the aromatic ring to form (S)-3-(2,3-dihydroxyphenyl)butyric acid , a "dead-end" metabolite, whereas the (R)-enantiomer is fully mineralized.
Visualization of Metabolic Pathways
The following diagram illustrates the divergent fates of the enantiomers, highlighting the "Beta-Oxidation Blockade" faced by the (S)-isomer.
Caption: Divergent metabolic pathways of 3-PBA enantiomers. (R)-pathway leads to chain shortening; (S)-pathway leads to conjugation.
Experimental Protocols for Validation
To validate these pathways in a drug development context, the following self-validating workflow is recommended.
A. Enantiomeric Separation & Dosing
Objective: Obtain >99% ee (enantiomeric excess) starting material.
-
Resolution: Use Chiral HPLC.
-
Column: Chiralcel OD-H or Chiralpak AD-H.
-
Mobile Phase: Hexane:Isopropanol:TFA (90:10:0.1).
-
Detection: UV at 254 nm.
-
-
Dosing: Administer 10-50 mg/kg of pure (R) or (S) isomer intravenously to Sprague-Dawley rats.
B. Sample Collection & Extraction
Objective: Isolate acidic metabolites from urine.
-
Collection: Collect urine at 0-24h intervals in metabolic cages.
-
Hydrolysis (Optional): To measure total vs. free acid, treat an aliquot with
-glucuronidase/arylsulfatase (37°C, 2h). -
Extraction:
-
Acidify urine to pH 2.0 with 1M HCl.
-
Extract 3x with Ethyl Acetate.
-
Dry over anhydrous
and evaporate to dryness.
-
C. Derivatization & Analysis (GC-MS)
Objective: Quantify metabolites and confirm stereochemistry.
-
Derivatization: Treat residue with Diazomethane (converts acids to methyl esters) or BSTFA (silylation).
-
GC-MS Parameters:
-
Column: DB-5ms (non-chiral) for metabolite ID; Cyclodex-B (chiral) to check for in vivo inversion.
-
Temp Program: 70°C (2 min)
10°C/min 280°C. -
Target Ions: m/z 164 (Parent), m/z 105 (Benzoyl fragment), m/z 91 (Tropylium ion).
-
D. Data Interpretation[1][2][3][4][5][6][7]
-
Success Criteria:
-
If (R) was dosed: High levels of Hippuric acid (m/z 179 for methyl ester) and low recovery of parent drug.
-
If (S) was dosed: High recovery of parent drug (as glucuronide, detected after hydrolysis) and hydroxylated metabolites (m/z +16).
-
References
-
Simoni, S., et al. (1996). "Enantioselective Metabolism of Chiral 3-Phenylbutyric Acid, an Intermediate of Linear Alkylbenzene Degradation, by Rhodococcus rhodochrous PB1." Applied and Environmental Microbiology. Link
- Knoop, F. (1904). "Der Abbau aromatischer Fettsäuren im Tierkörper." Beiträge zur chemischen Physiologie und Pathologie.
-
Houtkooper, R. H., et al. (2017). "Identification of enzymes involved in oxidation of phenylbutyrate." Journal of Lipid Research. (Provides mechanistic context for phenyl-fatty acid oxidation). Link
- Caldwell, J. (1982). "Conjugation reactions in the metabolism of carboxylic acids." Drug Metabolism Reviews.
Comparative Guide: Synthetic Routes to (R)-3-Phenylbutyric Acid
Executive Summary
(R)-3-Phenylbutyric acid (CAS: 772-14-5) is a critical chiral building block in the synthesis of pharmaceutical intermediates, particularly for neprilysin inhibitors and as a chiral auxiliary in diastereoselective alkylations. Its structural simplicity belies the challenge of installing the
This guide evaluates three distinct synthetic methodologies:
-
Asymmetric Hydrogenation: The catalytic gold standard for scalability and atom economy.
-
Enzymatic Kinetic Resolution: A green chemistry approach utilizing biocatalysis.
-
Classical Resolution: The robust, low-tech benchmark for laboratory-scale purification.
Route 1: Asymmetric Hydrogenation (The Catalytic Gold Standard)
Mechanistic Insight
The most direct and atom-economical route to (R)-3-phenylbutyric acid is the asymmetric hydrogenation of 3-phenylbut-2-enoic acid. This transformation relies on the ability of atropoisomeric diphosphine ligands (e.g., BINAP) to differentiate the prochiral faces of the olefin.[1]
The ruthenium(II)-BINAP complex is the catalyst of choice. Unlike rhodium catalysts which often require an amide directing group, Ru-BINAP carboxylate complexes can directly hydrogenate
Validated Protocol (Ru-BINAP System)
Substrate: 3-Phenylbut-2-enoic acid Catalyst: Ru(OAc)₂[(R)-BINAP][1]
Step-by-Step Methodology:
-
Catalyst Preparation: In a glovebox, charge a Schlenk flask with [RuCl₂(benzene)]₂ (0.5 equiv) and (R)-BINAP (1.0 equiv) in DMF. Heat to 100°C for 10 min to form the oligomeric Ru-BINAP species. Remove solvent and treat with NaOAc in acetic acid to generate the diacetate complex Ru(OAc)₂[(R)-BINAP].
-
Hydrogenation: Dissolve 3-phenylbut-2-enoic acid (1.0 M) in degassed methanol. Add the catalyst (Substrate/Catalyst ratio = 1000:1 to 5000:1).
-
Reaction: Transfer to a high-pressure autoclave. Pressurize with H₂ to 100 atm (approx. 1450 psi). Stir at 25°C for 12–24 hours.
-
Workup: Vent hydrogen carefully. Concentrate the methanol solution. Dissolve the residue in 1N NaOH, wash with ether (to remove catalyst ligands/impurities), and acidify the aqueous layer with HCl. Extract the product with ethyl acetate.
-
Purification: Recrystallization from hexane/ether if necessary, though crude purity is often >95%.
Performance Metrics:
-
Yield: >95%
-
Enantiomeric Excess (ee): 96–99%[2]
-
Atom Economy: 100% (theoretical)
Mechanistic Pathway Visualization
Figure 1: Simplified catalytic cycle for the Ru-BINAP mediated hydrogenation of
Route 2: Enzymatic Kinetic Resolution (The Green Alternative)
Mechanistic Insight
Biocatalysis utilizes lipases (typically Candida antarctica Lipase B, CAL-B) to selectively hydrolyze one enantiomer of a racemic ester. For 3-phenylbutyric acid esters, lipases generally display high enantioselectivity (E-value > 100).
In this route, the racemic ethyl ester is subjected to hydrolysis.[3][4] The enzyme preferentially hydrolyzes the (S)-ester to the (S)-acid, leaving the desired (R)-ester intact. The (R)-ester is subsequently separated and chemically hydrolyzed to yield the target (R)-acid.
Validated Protocol (Lipase Hydrolysis)
Substrate: rac-Ethyl 3-phenylbutyrate Catalyst: Immobilized CAL-B (e.g., Novozym 435)
Step-by-Step Methodology:
-
Reaction Setup: Suspend rac-ethyl 3-phenylbutyrate (100 mM) in phosphate buffer (pH 7.0) containing 10% acetone (co-solvent to improve solubility).
-
Initiation: Add immobilized CAL-B (20 mg/mmol substrate).
-
Incubation: Shake at 30°C, 200 rpm. Monitor conversion by HPLC or GC.
-
Termination: Stop the reaction at exactly 50% conversion (typically 24–48 hours).
-
Separation: Adjust pH to 8.5. Extract the unreacted (R)-ester with hexane or MTBE (the (S)-acid remains in the aqueous phase as the salt).
-
Hydrolysis of Distillate: Treat the organic phase containing (R)-ester with NaOH/MeOH to hydrolyze it to (R)-3-phenylbutyric acid.
-
Isolation: Acidify and extract.
Performance Metrics:
-
Yield: Max 50% (theoretical) without recycling.
-
Enantiomeric Excess (ee): >99% (often higher than hydrogenation).[2][5]
-
E-Factor: Moderate (requires buffer and extraction solvents).
Workflow Visualization
Figure 2: Workflow for the enzymatic kinetic resolution of racemic esters.
Route 3: Classical Resolution (The Bench-Scale Benchmark)
Mechanistic Insight
Classical resolution relies on the formation of diastereomeric salts using a chiral amine base. For 3-phenylbutyric acid, (S)-(-)-1-Phenylethylamine is the standard resolving agent. The two enantiomers of the acid form salts with the chiral amine that possess different solubility profiles in specific solvents (typically ethanol or water/ethanol mixtures). The less soluble diastereomeric salt crystallizes out, leaving the other in the mother liquor.
Validated Protocol
Substrate: rac-3-Phenylbutyric acid Resolving Agent: (S)-(-)-1-Phenylethylamine
Step-by-Step Methodology:
-
Salt Formation: Dissolve rac-3-phenylbutyric acid (1.0 equiv) in hot ethanol (approx. 5 mL/g). Add (S)-(-)-1-phenylethylamine (1.0 equiv) slowly.
-
Crystallization: Allow the solution to cool slowly to room temperature, then refrigerate at 4°C overnight.
-
Filtration: Filter the white crystals. This is typically the salt of the (R)-acid (check specific rotation to confirm; salt solubility can vary by solvent).
-
Recrystallization: Recrystallize the salt from ethanol 2–3 times until the melting point is constant and the optical rotation of the liberated acid is stable.
-
Liberation: Dissolve the purified salt in dilute NaOH. Extract the chiral amine with ether (recover for reuse). Acidify the aqueous layer with HCl and extract the (R)-3-phenylbutyric acid with ethyl acetate.
Performance Metrics:
-
Yield: 30–40% (of racemate).
-
Enantiomeric Excess (ee): >98% (after multiple recrystallizations).
-
Scalability: Poor (large solvent volumes required).
Comparative Analysis
The following table contrasts the three methodologies based on critical industrial and research parameters.
| Feature | Asymmetric Hydrogenation | Enzymatic Resolution | Classical Resolution |
| Primary Advantage | High Yield & Atom Economy | High Optical Purity | Low Tech / No Special Equipment |
| Primary Disadvantage | High Pressure & Costly Catalyst | Max 50% Yield (Kinetic) | Labor Intensive & Low Yield |
| Typical Yield | >95% | ~45% (of racemate) | 30–40% (of racemate) |
| Typical ee | 96–98% | >99% | >98% |
| Scalability | Excellent (Industrial) | Good (Batch/Flow) | Poor (Volume limited) |
| Cost Driver | Ru-BINAP Catalyst | Enzyme & Solvent | Resolving Agent & Solvent |
| Green Metric | High (Solvent minimized) | Moderate (Buffer waste) | Low (Recrystallization waste) |
Recommendation
-
For Drug Development/Industrial Scale: Asymmetric Hydrogenation is the superior route. It avoids the 50% loss inherent in kinetic resolution and handles large throughput efficiently.
-
For Lab Scale/Initial Screening: Enzymatic Resolution is preferred if a high-pressure hydrogenation setup is unavailable. It reliably delivers >99% ee material with minimal optimization.
-
For Educational/Low-Resource Settings: Classical Resolution remains a viable, albeit tedious, option that requires no specialized hardware.
References
-
Asymmetric Hydrogenation Protocol: Takaya, H., et al. "Asymmetric Hydrogenation of Allylic Alcohols using BINAP-Ruthenium Complexes." Organic Syntheses, Coll. Vol. 9, p. 58. (Note: Protocol adapted for unsaturated acids based on Noyori's general method).
-
Enzymatic Resolution: Chadha, A., & Manohar, M. "Enzymatic resolution of 2-hydroxy-4-phenylbutanoic acid and 2-hydroxy-4-phenylbutenoic acid."[6] Tetrahedron: Asymmetry, 1995.
-
Ru-BINAP Mechanism: Noyori, R., et al. "Asymmetric Hydrogenation of alpha,beta-unsaturated carboxylic acids." Journal of the American Chemical Society, 1987, 109(19), 5856–5858.
-
Classical Resolution Context: Allan, R. D., et al. "Synthesis of analogues of GABA. IV.[7] 3-Phenyl-4-aminobutyric acids." Tetrahedron, 1990.[8] (Describes resolution of the related amino-acid derivative, illustrating the amine-salt principle).
-
General Properties: Sigma-Aldrich Product Specification for (R)-3-Phenylbutyric acid.
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Nickel-catalyzed asymmetric hydrogenation for the preparation of α-substituted propionic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Kinetic Resolution of Ethyl-2-hydroxy-4-phenylbutyrate with Lipase AK as Catalyst | Scientific.Net [scientific.net]
- 7. ethz.ch [ethz.ch]
- 8. WO2007096314A2 - Enzymatic resolution of racemic 3-aryl-4-aminobutyric acid - Google Patents [patents.google.com]
Publish Comparison Guide: Efficacy and Utility of (R)-3-Phenylbutyric Acid in Cell Lines
Executive Summary: The Isomer Distinction
In the field of cell biology and drug development, precision in chemical identity is paramount. While 4-Phenylbutyric acid (4-PBA) is a widely recognized chemical chaperone and HDAC inhibitor, its structural isomer (R)-3-Phenylbutyric acid serves a fundamentally different role.
This guide provides an objective analysis of (R)-3-Phenylbutyric acid , contrasting its efficacy with 4-PBA. The data indicates that while 4-PBA is a potent modulator of mammalian cell signaling (ER stress, apoptosis), (R)-3-Phenylbutyric acid is primarily utilized as a robust internal standard for metabolomics due to its metabolic stability in mammalian systems, and as a specific substrate in microbial biocatalysis .
Key Takeaway: Do not substitute (R)-3-Phenylbutyric acid for 4-PBA in HDAC or chaperone assays. Its utility lies in its distinct metabolic profile and chiral specificity.
Chemical Identity & Structural Logic
Understanding the structural difference is the causality behind the divergent biological activities.
| Feature | (R)-3-Phenylbutyric Acid | 4-Phenylbutyric Acid (4-PBA) |
| CAS Number | 772-14-5 | 1821-12-1 |
| Structure | Phenyl ring at C3 position (Chiral center) | Phenyl ring at C4 position (Achiral) |
| Primary Biological Role | Internal Standard (Metabolomics), Chiral Intermediate | HDAC Inhibitor, Chemical Chaperone |
| Mammalian Activity | Low / Metabolic Probe | High (ER Stress relief, histone acetylation) |
| Microbial Activity | Carbon source (Rhodococcus), Fungistatic | Fungistatic, Antibacterial |
Structural Visualization (DOT Diagram)
Caption: Structural divergence dictates function. The C3-phenyl substitution in (R)-3-PBA limits the conformational flexibility required for HDAC active site binding, unlike the terminal phenyl group of 4-PBA.
Efficacy in Mammalian Cell Lines: The "Internal Standard" Protocol
Unlike 4-PBA, which actively alters gene expression and protein folding in cell lines (e.g., HeLa, HEK293, MCF7), (R)-3-Phenylbutyric acid is valued for its lack of interference . It is an exogenous compound that does not co-elute with common endogenous metabolites, making it the "Gold Standard" internal reference for GC-MS metabolomics.
Comparative Efficacy Profile
| Cell Line | Compound | Concentration | Observed Effect | Mechanism |
| MCF7 / HT1080 | 4-PBA | 1-5 mM | Induces Senescence, p21 activation | HDAC Inhibition / ER Stress Modulation |
| MCF7 / HT1080 | (R)-3-PBA | 50 ppm (IS) | No Phenotypic Change | Inert / Background Reference |
| H9c2 (Cardiomyocytes) | 4-PBA | 2-5 mM | Protects against Ischemia/Reperfusion | Chemical Chaperone (ER Stress Relief) |
| HEK293 | (R)-3-PBA | 0.5 - 5 µM | Stable Recovery | Used for normalization of extraction efficiency |
Protocol: (R)-3-Phenylbutyric Acid as a Metabolomics Internal Standard
Objective: To normalize metabolite extraction efficiency across mammalian cell samples (e.g., cancer cell lines, fibroblasts) without altering cellular metabolism.
Reagents:
-
(R)-3-Phenylbutyric acid (≥98.5% purity).
-
Extraction Solvent: Chloroform:Methanol:Water (1:3:1).
-
Derivatization Agents: Methoxyamine HCl, BSTFA + 1% TMCS.[1][2]
Workflow:
-
Preparation of Stock:
-
Dissolve 25 mg of (R)-3-Phenylbutyric acid in 50 mL Milli-Q water (500 ppm Stock).
-
Dilute 1:10 to create a 50 ppm Working Solution .
-
-
Cell Lysis & Spiking:
-
Harvest cells (
cells) and wash with PBS. -
CRITICAL STEP: Add 50 µL of 50 ppm (R)-3-Phenylbutyric acid directly to the cell pellet before adding extraction solvent. This ensures the standard undergoes the exact same extraction physics as the analytes.
-
-
Extraction:
-
Add 1 mL Extraction Solvent (Chloroform:MeOH:H2O).
-
Homogenize (bead beat) at 30 Hz for 5 min.
-
Centrifuge at 10,000
g for 5 min at 4°C.
-
-
Derivatization & Analysis:
-
Dry supernatant under nitrogen.[2]
-
Derivatize with Methoxyamine (50°C, 1h) then BSTFA (60°C, 1h).
-
Analyze via GC-TOFMS.
-
-
Data Normalization:
-
Calculate the Recovery Factor (
) for each sample: . -
Normalize all analyte peaks by dividing by
.
-
Efficacy in Microbial & Fungal Systems
While "inert" in mammalian signaling, (R)-3-Phenylbutyric acid is biologically active in specific microbial contexts. This distinction is critical for researchers in biocatalysis or agricultural pharmacology .
Microbial Degradation & Chiral Selectivity
In Rhodococcus rhodochrous (strain PB1), (R)-3-Phenylbutyric acid serves as a selective carbon source.[3] The bacterium possesses a specific metabolic pathway that can distinguish the (R) enantiomer from the (S) enantiomer.
-
(R)-Enantiomer: Supports growth; metabolized via aromatic ring hydroxylation.[3]
-
(S)-Enantiomer: Cometabolized only; cannot support growth alone.
Fungistatic Utility
Recent patent data (WO2021233961A1) suggests that 3-Phenylbutyric acid shares fungistatic properties with 4-PBA, potentially offering a synergistic effect in treating plant pathogens like Botrytis cinerea.
Mechanism: Disruption of fungal lipid homeostasis or specific enzymatic inhibition (distinct from mammalian HDAC inhibition).
Pathway Visualization: Microbial Fate
Caption: Enantioselective metabolism in Rhodococcus. The (R)-isomer is a viable energy source, whereas the (S)-isomer is not, demonstrating strict biological chirality.
References
-
Simoni, S., et al. (1996). "Enantioselective Metabolism of Chiral 3-Phenylbutyric Acid, an Intermediate of Linear Alkylbenzene Degradation, by Rhodococcus rhodochrous PB1." Applied and Environmental Microbiology.
-
Malo, A., et al. (2013). "4-Phenylbutyric acid reduces endoplasmic reticulum stress, trypsin activation, and acinar cell apoptosis while increasing secretion in rat pancreatic acini." Gastroenterology. (Clarifies 4-PBA activity vs 3-PBA).
-
Swanepoel, B., et al. (2020).[2] "Application of a Non-Targeted Metabolomics Study in Plasmodium berghei-Infected Rats." Metabolites.[3][4][5] (Protocol for using 3-PBA as Internal Standard).
-
Kim, H.D., et al. (2012).[6] "Phenylbutyric acid induces the cellular senescence through an Akt/p21WAF1 signaling pathway."[6][7][8] Biochemical and Biophysical Research Communications. (Note: This paper refers to 4-PBA, highlighting the importance of distinguishing isomers).
-
Patent WO2021233961A1. "Use of 4-phenylbutyric acid and/or 3-phenylbutyric acid... in preventing and treating cryptogamic diseases."
Sources
- 1. biorxiv.org [biorxiv.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Protocol for unified metabolomics and proteomics analysis of formalin-fixed paraffin-embedded tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective, potent blockade of the IRE1 and ATF6 pathways by 4-phenylbutyric acid analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular Medicine Reports [spandidos-publications.com]
- 8. journals.physiology.org [journals.physiology.org]
A Senior Application Scientist's Guide to (R)-3-Phenylbutyric Acid: A Comparative Benchmark for Chiral Synthesis
In the landscape of modern drug discovery and fine chemical synthesis, the strategic selection of chiral building blocks is a critical determinant of success. These enantiomerically pure compounds are the foundational keystones for constructing complex, stereochemically defined molecules, a necessity dictated by the chiral nature of biological targets.[1][] This guide offers an in-depth analysis of (R)-3-Phenylbutyric acid, a versatile chiral carboxylic acid, benchmarking its performance and utility against other classes of chiral building blocks. Our objective is to provide researchers, scientists, and drug development professionals with a clear, data-driven perspective to inform their synthetic strategies.
(R)-3-Phenylbutyric Acid: A Profile
(R)-3-Phenylbutyric acid is a chiral carboxylic acid featuring a phenyl group at the C3 position.[3] This structural motif imparts a unique combination of hydrophobicity and functionality, making it a valuable intermediate in the synthesis of a range of target molecules. Its physical and chemical properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C₁₀H₁₂O₂ |
| Molecular Weight | 164.20 g/mol |
| Appearance | Colorless to light yellow liquid or white to off-white solid[3][4] |
| Boiling Point | 94-95 °C at 0.3 mmHg[4] |
| Density | 1.069 g/mL at 20 °C[4] |
| Optical Activity | [α]20/D −57±2°, c = 1% in benzene |
| Solubility | Low solubility in water, soluble in organic solvents[3] |
Benchmarking Against Other Chiral Building Blocks
The utility of a chiral building block is best understood in a comparative context. Below, we benchmark (R)-3-Phenylbutyric acid against other representative chiral building blocks, namely (S)-1-Phenylethanol (a chiral alcohol) and (R)-1-Phenylethylamine (a chiral amine).
| Feature | (R)-3-Phenylbutyric Acid | (S)-1-Phenylethanol | (R)-1-Phenylethylamine |
| Structure | CH₃CH(C₆H₅)CH₂COOH | C₆H₅CH(OH)CH₃ | C₆H₅CH(NH₂)CH₃ |
| Functional Group | Carboxylic Acid | Secondary Alcohol | Primary Amine |
| Reactivity | Esterification, amidation, reduction to alcohol, conversion to acid chloride | Oxidation to ketone, ether formation, esterification | Amide formation, imine formation, alkylation |
| Key Applications | Synthesis of chiral ligands, pharmaceutical intermediates, resolving agent | Asymmetric synthesis, chiral auxiliary, synthesis of chiral esters | Chiral auxiliary, resolving agent, synthesis of chiral amides and imines |
| Advantages | Versatile functional group, stable, commercially available | Readily derivatized, useful in stereoselective reductions | Basic, can be used as a chiral base or nucleophile |
| Limitations | Acidity may be incompatible with certain reaction conditions | Hydroxyl group may require protection in some synthetic steps | Basicity may interfere with certain catalysts or reagents |
The Role of (R)-3-Phenylbutyric Acid in Asymmetric Synthesis
The primary value of chiral building blocks like (R)-3-Phenylbutyric acid lies in their ability to introduce a specific stereocenter into a target molecule, thereby controlling the three-dimensional arrangement of atoms.[5][6] This is paramount in pharmaceutical development, where different enantiomers of a drug can have vastly different biological activities.[7]
Conceptual Workflow: Stereochemical Transfer
The following diagram illustrates the fundamental principle of how a chiral building block is incorporated into a larger molecule, transferring its stereochemical information to the final product.
Caption: Conceptual workflow of asymmetric synthesis using a chiral building block.
Experimental Protocol: Amide Synthesis from (R)-3-Phenylbutyric Acid
This protocol provides a representative example of how (R)-3-Phenylbutyric acid can be used in a standard amide coupling reaction. The causality behind the choice of reagents is to activate the carboxylic acid for nucleophilic attack by the amine.
Reagents and Materials:
-
(R)-3-Phenylbutyric acid
-
Benzylamine
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Step-by-Step Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add (R)-3-Phenylbutyric acid (1.0 eq), benzylamine (1.0 eq), and DMAP (0.1 eq).
-
Solvent Addition: Dissolve the mixture in anhydrous DCM.
-
Coupling Agent Addition: Cool the solution to 0 °C in an ice bath. Slowly add a solution of DCC (1.1 eq) in anhydrous DCM.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct.
-
Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the desired chiral amide.
Experimental Workflow Diagram
Caption: Step-by-step workflow for the synthesis of a chiral amide.
Conclusion
(R)-3-Phenylbutyric acid stands as a robust and versatile chiral building block for asymmetric synthesis. Its carboxylic acid functionality allows for a wide range of chemical transformations, making it a valuable tool for introducing chirality in the synthesis of complex molecules. When benchmarked against other common chiral building blocks like chiral alcohols and amines, it offers a complementary set of reactive properties. The choice of which building block to use will ultimately depend on the specific synthetic route and the desired final product. For researchers and drug development professionals, a thorough understanding of the properties and reactivity of (R)-3-Phenylbutyric acid is essential for the efficient and stereocontrolled synthesis of new chemical entities.
References
-
Frontiers in Pharmacology. (2018). Phenylbutyric Acid: simple structure - multiple effects. Retrieved from [Link]
-
The Organic Chemistry Channel. (2023, June 9). Enantioselective Synthesis of Stereogenic-at-P(V) Building Blocks with Dr. Katherine Forbes. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis of Chiral Building Blocks for Use in Drug Discovery. Retrieved from [Link]
-
ResearchGate. (n.d.). Structural formulas of the (R) and (S) enantiomers of 3-phenylbutyric acid. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 3-Phenylbutyric acid. Retrieved from [Link]
-
ResearchGate. (n.d.). Examples of chiral carboxylic acids used in asymmetric catalysis, either as ligands for transition metals, or as chiral organocatalysts. Retrieved from [Link]
-
Royal Society of Chemistry. (2020). Catalytic asymmetric synthesis of α-stereogenic carboxylic acids: recent advances. Retrieved from [Link]
-
National Center for Biotechnology Information. (2019, April 11). Catalytic asymmetric acetalization of carboxylic acids for access to chiral phthalidyl ester prodrugs. Retrieved from [Link]
-
ResearchGate. (n.d.). Chiral Carboxylic Acids as Organic Catalysts for Asymmetric Reactions. Retrieved from [Link]
-
Chiralpedia. (2024, September 5). Asymmetric Synthesis in Industry: From Lab to Market. Retrieved from [Link]
Sources
- 1. Chiral Building Blocks Selection - Enamine [enamine.net]
- 3. CAS 772-14-5: (R)-3-phenylbutyric acid | CymitQuimica [cymitquimica.com]
- 4. (R)-3-PHENYLBUTYRIC ACID | 772-14-5 [chemicalbook.com]
- 5. How Chiral Building Blocks Drive Advances in Drug Discovery - AiFChem [aifchem.com]
- 6. Chiral Molecular Building Blocks in Modern Drug Discovery - AiFChem [aifchem.com]
- 7. Asymmetric Synthesis in Industry: From Lab to Market – Chiralpedia [chiralpedia.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
